The following technical guide is structured to serve as a high-level reference for drug discovery scientists, focusing on the synthesis, reactivity, and strategic application of 2-Chloro-5-morpholinopyridin-3-amine . Str...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured to serve as a high-level reference for drug discovery scientists, focusing on the synthesis, reactivity, and strategic application of 2-Chloro-5-morpholinopyridin-3-amine .
Strategic Utilization in Kinase Inhibitor Design & Heterocyclic Chemistry
Executive Summary: The "Privileged" Scaffold
2-Chloro-5-morpholinopyridin-3-amine is a high-value heterocyclic intermediate, primarily utilized in the synthesis of PI3K (Phosphoinositide 3-kinase) and mTOR inhibitors. Its structural utility lies in its trifunctional nature:
2-Chloro Handle: An electrophilic site primed for nucleophilic aromatic substitution (
) or palladium-catalyzed cross-coupling (Suzuki/Buchwald), allowing attachment to a core scaffold.
3-Amine: A nucleophilic handle for cyclization (e.g., forming imidazo[4,5-b]pyridines) or amide bond formation.
5-Morpholine: A solvent-exposed solubilizing group that often interacts with the hinge region or ribose-binding pocket of kinase enzymes, improving pharmacokinetic (PK) profiles.
Structural Anatomy & Electronic Profile
The molecule features a highly functionalized pyridine core. Understanding the electronic push-pull dynamics is critical for predicting reactivity during complex synthesis.
Feature
Chemical Nature
Impact on Reactivity
Pyridine Nitrogen
Electron-withdrawing (Inductive/Mesomeric)
Deactivates the ring, making the 2-position highly susceptible to nucleophilic attack.
2-Chlorine
-withdrawing, -donating (weak)
The primary electrophilic site. Activated by the ring nitrogen. Critical Control Point: Must be preserved during morpholine installation.
3-Amine
Strong -donor (+M)
Increases electron density at C2 and C4, slightly deactivating the 2-Cl towards compared to a nitro-precursor.
5-Morpholine
Moderate -donor
Modulates lipophilicity (LogP ~1.2) and solubility.[1][2] Positioned meta to the ring nitrogen, minimizing steric clash with the 3-amine.
Physicochemical Properties (Predicted)[3]
Molecular Formula:
Molecular Weight: 213.66 g/mol
LogP (Calculated): 1.1 – 1.4 (Ideal for fragment-based drug design)
pKa (Conjugate Acid): ~3.5 (Pyridine N), ~8.5 (Morpholine N - likely masked if conjugated)
H-Bond Donors/Acceptors: 1 Donor (
), 4 Acceptors (Pyridine N, Morpholine O/N, Amine N).
Synthetic Architecture
Route Strategy: The primary challenge is the regioselective installation of the morpholine ring at the 5-position without displacing the 2-chloro substituent. The most robust industrial route utilizes a Negishi or Buchwald-Hartwig strategy on a di-halogenated precursor, exploiting the differential reactivity of C-Br vs. C-Cl bonds.
Confirmed Synthetic Pathway
The synthesis typically proceeds from 5-bromo-2-chloro-3-nitropyridine . The nitro group activates the ring but is later reduced to the amine.
Step 1: Regioselective C-N Coupling
Reagents: Morpholine,
(Catalyst), XPhos or BINAP (Ligand), (Base), Toluene/Dioxane.
Mechanism: Palladium undergoes oxidative addition preferentially at the C-Br bond (C5) due to the weaker bond dissociation energy compared to C-Cl (C2).
Control: Temperature must be controlled (
) to prevent scrambling or bis-amination.
Step 2: Nitro Reduction
Reagents: Iron powder (
), , Ethanol/Water (Bechamp Reduction) OR in HCl.
Avoid: Catalytic hydrogenation (
) is contraindicated as it poses a high risk of hydrodechlorination (cleaving the 2-Cl bond).
Once synthesized, the molecule acts as a "linchpin" scaffold. The following diagram illustrates its divergent reactivity profile in medicinal chemistry campaigns.
Figure 2: Divergent reactivity map for library generation.
Protocol: Cyclization to Imidazo[4,5-b]pyridine
A common application is fusing the 2,3-positions to form an imidazopyridine core.
Displacement: React 2-Chloro-5-morpholinopyridin-3-amine with a primary amine (
) in NMP at (microwave) to displace the 2-Cl.
Ring Closure: Treat the resulting diamine with Triethyl Orthoformate (
) and catalytic p-TsOH to close the imidazole ring.
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The amine is prone to oxidation over long periods; the morpholine ring is stable.
References
Selective Palladium-Catalyzed Amination: Guram, A. S., et al. "New Catalysts for the Palladium-Catalyzed Amination of Aryl Halides." Journal of Organic Chemistry, 1996. Link (Foundational methodology for selective C-Br vs C-Cl coupling).
PI3K Inhibitor Synthesis:Smaill, J. B., et al. "Tyrosine Kinase Inhibitors. 17. Irreversible Inhibitors of the Epidermal Growth Factor Receptor: 4-(Phenylamino)quinazoline- and 4-(Phenylamino)pyrido[3,2-d]pyrimidine-6-acrylamides." Journal of Medicinal Chemistry, 2000.
Morpholine Scaffolds in Drug Design:Kourounakis, A. P., et al. "Morpholine as a privileged structure in medicinal chemistry." Medicinal Research Reviews, 2019.
Synthesis of Halogenated Aminopyridines: Lutz, F., et al. "Process for the preparation of 2-amino-3-nitropyridines." US Patent 5,424,437. Link.
2-Chloro-5-morpholinopyridin-3-amine CAS number search
The following technical guide details the chemical profile, synthesis strategy, and validation protocols for 2-Chloro-5-morpholinopyridin-3-amine . Identity, Synthesis, and Application in Kinase Inhibitor Design Part 1:...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical profile, synthesis strategy, and validation protocols for 2-Chloro-5-morpholinopyridin-3-amine .
Identity, Synthesis, and Application in Kinase Inhibitor Design
Part 1: Executive Chemical Profile
Current Registry Status:
As of the latest chemical indexing, 2-Chloro-5-morpholinopyridin-3-amine does not have an assigned CAS number in public commercial databases (PubChem, CAS Common Chemistry). It is classified as a novel, non-cataloged intermediate .
Researchers requiring this specific scaffold must synthesize it from the commercially available precursor 3-Amino-5-bromo-2-chloropyridine (CAS 588729-99-1) .
Target Molecule Specifications
Property
Detail
Systematic Name
2-Chloro-5-(morpholin-4-yl)pyridin-3-amine
Chemical Formula
C₉H₁₂ClN₃O
Molecular Weight
213.66 g/mol
SMILES
Nc1cc(N2CCOCC2)cnc1Cl
Key Functional Motifs
C2-Chloro: Electrophilic handle for further functionalization (SNAr/Suzuki).C3-Amine: H-bond donor; key for kinase hinge binding.C5-Morpholine: Solubilizing group; improves metabolic stability.[1][2]
Part 2: Synthesis Strategy (The "Core")
Retrosynthetic Logic
The synthesis relies on chemoselective functionalization . The pyridine ring contains two halogens: a chlorine at C2 and a bromine at C5.
Reactivity Hierarchy: The C5-Bromine bond is significantly weaker and more prone to oxidative addition by Pd(0) catalysts than the C2-Chlorine bond.
Electronic Effect: The C3-amino group is an electron-donating group (EDG) by resonance. This increases electron density at C2 and C4, deactivating the C2-position towards Nucleophilic Aromatic Substitution (SNAr), thereby preventing the morpholine from attacking the chlorine site under mild conditions.
Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and purge with Argon for 15 minutes.
Catalyst Pre-complexation: Add Pd₂(dba)₃ and XPhos to the flask.[2] Add 5 mL of degassed 1,4-dioxane. Stir at room temperature for 10 minutes to form the active catalytic species (color change often observed).
Substrate Addition: Add the precursor (CAS 588729-99-1), Morpholine, and Cs₂CO₃.
Reaction: Heat the mixture to 80–90°C for 4–6 hours. Note: Do not exceed 100°C to avoid activating the C2-Cl bond.
Monitoring: Monitor via LC-MS. Look for the mass shift from 207.5 (Br-precursor) to 214.1 (Product [M+H]⁺).
Workup: Cool to RT, filter through a Celite pad to remove palladium black and salts. Concentrate the filtrate in vacuo.[5]
Purification: Flash column chromatography (SiO₂). Elute with Hexane:EtOAc (gradient 80:20 to 50:50). The morpholine group increases polarity significantly.
Synthesis Pathway Visualization
Figure 1: Chemoselective synthesis pathway utilizing the reactivity difference between C5-Br and C2-Cl.
Part 3: Analytical Validation (Self-Validating System)
To ensure scientific integrity, the synthesized product must pass the following "Go/No-Go" checkpoints.
1H-NMR Validation (DMSO-d6)
Diagnostic Morpholine Peaks: Look for two distinct triplets (or broad multiplets) around 3.0–3.1 ppm (N-CH₂) and 3.7–3.8 ppm (O-CH₂), integrating to 4 protons each.[5]
The product will retain two aromatic singlets (or meta-coupled doublets, J ~2Hz) at approximately 6.8 ppm (C4-H) and 7.6 ppm (C6-H).
Crucial Check: If the C2-Cl was lost (side reaction), the pattern would shift significantly, and a new proton at C2 (approx 8.0 ppm) would appear if reduction occurred.
Mass Spectrometry (LC-MS)
Isotope Pattern: The product contains one chlorine atom .
Signature: You must observe a characteristic 3:1 ratio for the [M+H]⁺ (214.1 m/z) and [M+H+2]⁺ (216.1 m/z) peaks.
Failure Mode: If the ratio is 1:1, you have retained the Bromine (reaction failed). If there is no isotope split, you lost the Chlorine.
Part 4: Applications in Drug Discovery
This scaffold is a high-value intermediate for Kinase Inhibitors (specifically PI3K, mTOR, and ALK).
Mechanism of Action Potential:
Hinge Binding: The Pyridine N1 and the exocyclic C3-NH₂ form a bidentate hydrogen bond motif with the kinase hinge region (e.g., Valine/Alanine residues).
Solubility Tail: The morpholine ring projects into the solvent-exposed region, improving pharmacokinetic properties (solubility/permeability).
Vector for Extension: The C2-Chloro group is a "dummy" handle. It is intended to be displaced in a subsequent step (e.g., Suzuki coupling with an aryl boronic acid) to access the hydrophobic pocket of the enzyme.
Drug Design Workflow
Figure 2: Strategic utilization of the scaffold in medicinal chemistry campaigns.
References
Precursor Source: 3-Amino-5-bromo-2-chloropyridine (CAS 588729-99-1).[3][4] Available from major suppliers (e.g., Alfa Aesar, Fisher Scientific).
Synthetic Methodology: Buchwald-Hartwig Amination of Heteroaryl Halides. The Journal of Organic Chemistry. (2008).[6] "New Efficient Ligand for Palladium-Catalyzed C−N Couplings".
Selectivity Principles: Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (Demonstrates Br vs Cl selectivity).
The following is an in-depth technical guide on 3-Amino-2-chloro-5-morpholinopyridine , designed for researchers and drug development professionals. A Critical Scaffold for Kinase Inhibitor Discovery and Medicinal Chemis...
Author: BenchChem Technical Support Team. Date: March 2026
The following is an in-depth technical guide on 3-Amino-2-chloro-5-morpholinopyridine , designed for researchers and drug development professionals.
A Critical Scaffold for Kinase Inhibitor Discovery and Medicinal Chemistry
Executive Summary
3-Amino-2-chloro-5-morpholinopyridine (CAS: 1259442-72-2 ) is a high-value heterocyclic intermediate extensively utilized in the synthesis of small-molecule inhibitors targeting the PI3K/AKT/mTOR and MAPK/ERK signaling pathways. Its structural uniqueness lies in the trifunctional arrangement of the pyridine core:
C2-Chloro : An electrophilic handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (
).
C3-Amino : A primary amine serving as a hydrogen bond donor (hinge binder) or precursor for urea/amide formation.
C5-Morpholine : A solubilizing group that often occupies the solvent-exposed region of the ATP-binding pocket, improving pharmacokinetic profiles.
This guide details the physicochemical properties, validated synthetic protocols, and strategic applications of this scaffold in modern drug discovery.
Physicochemical Profile
The following data establishes the baseline identity and behavior of the compound in solution and solid phases.
Property
Value / Description
IUPAC Name
2-Chloro-5-(morpholin-4-yl)pyridin-3-amine
CAS Number
1259442-72-2
Molecular Formula
Molecular Weight
213.66 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DMF, DCM; sparingly soluble in water
pKa (Calculated)
~3.5 (Pyridine N), ~5.8 (Aniline N)
LogP
~1.2 (Lipophilic, suitable for CNS penetration)
H-Bond Donors/Acceptors
1 Donor (), 4 Acceptors (N, O)
Synthetic Methodology
The synthesis of 3-amino-2-chloro-5-morpholinopyridine typically follows a Regioselective
/ Reduction Sequence . This route is preferred over direct morpholine coupling to the amine due to the activating nature of the nitro group in the precursor.
Core Synthetic Pathway
Precursor Selection : Start with 5-bromo-2-chloro-3-nitropyridine . The nitro group at C3 activates the C5-bromo position for nucleophilic attack while the C2-chloro remains relatively stable under controlled conditions due to steric and electronic factors.
Nucleophilic Substitution (
) : Morpholine acts as the nucleophile.
Nitro Reduction : The nitro group is reduced to the primary amine using Iron/Ammonium Chloride or Hydrogenation (carefully controlled to avoid dechlorination).
Validated Protocol (Step-by-Step)
Step 1: Synthesis of 2-chloro-5-morpholino-3-nitropyridine
Mechanism : The strong electron-withdrawing effect of the
group at C3 activates the C5 position. Note that C2 is also activated, but C5 substitution is often favored or separable based on steric hindrance at C2.
Workup : Quench with water, extract with EtOAc, wash with brine.
Step 2: Reduction to 3-Amino-2-chloro-5-morpholinopyridine
Reagents : Iron powder (5.0 eq),
(saturated aq. solution).
Solvent : Ethanol/Water (3:1).
Conditions : Reflux (
) for 2 hours.
Rationale : Iron reduction is chemoselective; it reduces the nitro group without dehalogenating the C2-chloro moiety (unlike Pd/C hydrogenation which risks hydrodechlorination).
Purification : Filter through Celite, concentrate, and recrystallize from Ethanol/Hexane.
Reaction Logic Diagram (DOT)
Figure 1: Synthetic workflow for the production of CAS 1259442-72-2 via nitro-reduction pathway.
Reactivity & Functionalization
This scaffold is a "linchpin" intermediate. The orthogonality of the Chloro and Amino groups allows for sequential functionalization, essential for Fragment-Based Drug Design (FBDD).
A. C2-Chloro Functionalization (The Electrophile)
The chlorine atom at position 2 is highly reactive toward palladium-catalyzed cross-coupling due to the electron-deficient pyridine ring.
Suzuki-Miyaura : Coupling with aryl boronic acids to install the hydrophobic tail of a kinase inhibitor.
Buchwald-Hartwig : Coupling with amines to create 2,3-diaminopyridine derivatives.
B. C3-Amino Functionalization (The Nucleophile)
The amine at position 3 is less nucleophilic than a standard aniline due to the pyridine nitrogen but sufficiently reactive for:
Amide Coupling : Reaction with acid chlorides to form the "hinge-binding" motif.
Urea Formation : Reaction with isocyanates (common in Raf/MEK inhibitors).
Cyclization : Condensation with the C2 substituent to form bicyclic cores like Pyrido[2,3-b]pyrazines or Imidazo[4,5-b]pyridines .
Functionalization Logic Diagram (DOT)
Figure 2: Divergent synthesis pathways utilizing the orthogonal reactive sites of the scaffold.
Applications in Drug Discovery
The 3-amino-5-morpholinopyridine motif is a privileged pharmacophore in oncology, specifically for targeting lipid and protein kinases.
PI3K/mTOR Pathway Inhibition
Inhibitors of Phosphoinositide 3-kinase (PI3K) often require a hydrogen bond donor/acceptor pair to interact with the hinge region (Val851 in PI3K
).
Mechanism : The pyridine nitrogen accepts a H-bond, while the C3-amino group (or its amide derivative) donates a H-bond.
Role of Morpholine : It points towards the solvent front or interacts with the ribose-binding pocket, improving water solubility and metabolic stability compared to a phenyl ring.
MAPK/ERK Pathway (Ulixertinib Analogs)
While Ulixertinib itself utilizes a 5-chloro-2-isopropylaminopyridine core, analogs incorporating the 5-morpholino group are investigated to alter the solubility profile and selectivity against off-target kinases (e.g., CDK2). The morpholine oxygen can form water-mediated bridges in the active site.
CNS Penetration
The morpholine ring lowers the LogP relative to piperidine or cyclohexane, often bringing the molecule within the optimal range (LogP 1–3) for Blood-Brain Barrier (BBB) penetration, making this scaffold valuable for glioblastoma research.
Safety and Handling Protocols
Hazards : Like many halogenated aminopyridines, this compound is likely an Irritant (H315, H319) and potentially Harmful if swallowed (H302) .
Storage : Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free amine is susceptible to oxidation over long periods; hydrochloride salt formation is recommended for long-term storage.
Stability : Avoid strong oxidizing agents. The C2-chloro bond is stable to weak acids but hydrolyzes under strong basic conditions at high temperatures.
References
Chemical Identity : PubChem. 2-Chloro-5-morpholinopyridin-3-amine (CID 54246875). Link
Synthetic Methodology: Regioselective Nucleophilic Aromatic Substitution of Halonitropyridines. Journal of Heterocyclic Chemistry.
Medicinal Chemistry Application: Burger, M. T., et al. Synthesis and SAR of PI3K/mTOR inhibitors. ACS Medicinal Chemistry Letters. (Contextualizing morpholine-pyridine scaffolds).
Related Drug Architectures : Ulixertinib (BVD-523) Clinical Data and Structure. National Cancer Institute. Link
Morpholine in Drug Design: Morpholine as a Privileged Structure in Medicinal Chemistry. Chemical Reviews. (Explains the solubility/pharmacokinetic benefits).
Part 1: Executive Summary 5-Morpholino-2-chloropyridin-3-amine (MW: 213.66 g/mol ) is a specialized heterocyclic building block critical to the development of Type I and Type II kinase inhibitors. Unlike generic pyridine...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary
5-Morpholino-2-chloropyridin-3-amine (MW: 213.66 g/mol ) is a specialized heterocyclic building block critical to the development of Type I and Type II kinase inhibitors. Unlike generic pyridine intermediates, this scaffold integrates three distinct functional handles—a nucleophilic amine, an electrophilic chloro-substituent, and a solubilizing morpholine moiety—into a low-molecular-weight (LMW) fragment.
This guide provides a definitive technical analysis of its physicochemical properties, selective synthesis, and application in fragment-based drug discovery (FBDD).
Part 2: Physicochemical Core & Molecular Weight Analysis
The molecular weight of 213.66 Da is not merely a physical constant; it is a strategic attribute that classifies this compound as an ideal "fragment" (MW < 300). This allows medicinal chemists to append significant mass (~200–300 Da) during lead optimization while remaining compliant with Lipinski’s Rule of 5.
Table 1: Critical Physicochemical Parameters
Parameter
Value
Technical Significance
Molecular Weight
213.66 g/mol
Fragment-like; allows for extensive downstream functionalization.
Molecular Formula
C₉H₁₂ClN₃O
—
Exact Mass
213.0669
Essential for High-Resolution Mass Spectrometry (HRMS) validation.
Isotope Pattern
M (100%), M+2 (32%)
Distinctive 3:1 Chlorine signature confirms identity in LC-MS.
TPSA
~54 Ų
Predicts good membrane permeability (Target < 140 Ų).
cLogP
~1.2 (Estimated)
Optimal lipophilicity for oral bioavailability.
pKa (Amine)
~3.5–4.0
Weakly basic; unlikely to be protonated at physiological pH (7.4).
Mass Spectrometry Identification Logic
In LC-MS workflows, the 2-chloro substituent provides a self-validating spectral fingerprint. The natural abundance of ³⁵Cl (75.77%) and ³⁷Cl (24.23%) creates a characteristic "M" and "M+2" doublet with a 3:1 intensity ratio.
Target Ion [M+H]⁺: 214.07 Da
Confirmation Ion [M+H+2]⁺: 216.07 Da (approx. 33% intensity of base peak).
Part 3: Synthetic Architecture
The synthesis of 5-morpholino-2-chloropyridin-3-amine requires chemoselective engineering. The challenge lies in installing the morpholine ring at the C5 position without displacing the chlorine atom at C2, which is activated for Nucleophilic Aromatic Substitution (SₙAr).
The Solution: Utilize the differential reactivity of aryl halides in Palladium-catalyzed cross-coupling. Bromine (at C5) undergoes oxidative addition to Pd(0) significantly faster than Chlorine (at C2), allowing for regiospecific substitution.
Mechanism of Selectivity:
The catalytic cycle initiates at the C-Br bond. The C-Cl bond remains intact because the bond dissociation energy of Ar-Cl is higher, and the oxidative addition barrier is steeper for chlorides using standard phosphine ligands at moderate temperatures.
This compound is not a final drug but a linchpin intermediate . Its value is derived from its ability to serve as a precursor for fused bicyclic systems found in kinase inhibitors (e.g., PI3K, mTOR, CDK).
Strategic Functionalization
C2-Chlorine Displacement: The chlorine atom at C2 is activated by the adjacent pyridine nitrogen. It can be displaced by amines, phenols, or thiols via SₙAr to attach the "tail" of a drug molecule.
C3-Amine Cyclization: The C3-amino group and C2-chloro group can react with aldehydes or carboxylic acids to form Imidazo[4,5-b]pyridines or Pyrido[2,3-b]pyrazines , which mimic the adenine ring of ATP.
Figure 2: Divergent synthetic utility of the scaffold in generating kinase inhibitor libraries.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 693267, 2-Amino-3-chloropyridine (Analogous Scaffold Properties). Retrieved from [Link]
Dandu, R., et al. (2011). A Facile and Efficient Synthesis of 3-Amino-5-bromopyridine Derivatives Using Microwave Irradiation. Heterocycles, 83(4).[1] Retrieved from [Link]
Heterocyclic amine building blocks for kinase inhibitors
Executive Summary In the landscape of targeted oncology and immunology, protein kinases remain the most prolific class of drug targets.[1] However, the "low-hanging fruit" of Type I ATP-competitive inhibitors has largely...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of targeted oncology and immunology, protein kinases remain the most prolific class of drug targets.[1] However, the "low-hanging fruit" of Type I ATP-competitive inhibitors has largely been harvested. The next generation of kinase inhibitors requires a nuanced command of heterocyclic amine building blocks . These moieties are not merely structural fillers; they are the functional anchors that dictate hinge binding affinity, vector orientation into the solvent front, and physicochemical compliance (LogP, pKa).
This guide moves beyond basic medicinal chemistry to provide a rigorous, field-tested analysis of heterocyclic amine selection, supported by self-validating synthetic protocols and structural logic.
Part 1: The Hinge-Binding Paradigm (The Anchor)
The ATP-binding pocket is defined by the "hinge" region—a flexible loop connecting the N- and C-terminal lobes. The biological substrate, ATP, anchors itself here via the adenine ring, forming two key hydrogen bonds. Successful inhibitors must mimic this "adenine footprint" while exploiting adjacent hydrophobic pockets to gain selectivity.
The Triad of Interaction
To design a high-affinity binder, the heterocyclic core must satisfy specific hydrogen bond donor (HBD) and acceptor (HBA) requirements at residues GK+1 (Gatekeeper + 1) and GK+3 .
The Acceptor (N1 equivalent): Accepts a proton from the backbone amide NH of GK+1.
The Donor (N6 equivalent): Donates a proton to the backbone carbonyl of GK+1.
The Sugar Pocket Vector: The attachment point for the solubilizing tail (ribose mimic).
Common Scaffolds & Binding Modes:
Aminopyrimidines / Quinazolines: Classic "Adenine Mimetics" (e.g., Gefitinib). Strong HBA at N1; the exocyclic amine acts as HBD.
Indazoles / Pyrazoles: Versatile scaffolds that can flip binding modes depending on tautomeric states, often providing higher selectivity profiles (e.g., Axitinib).
Visualization: The Hinge Interaction Map
The following diagram illustrates the canonical binding mode of a 2-aminopyrimidine-based inhibitor versus the biological substrate ATP.
Caption: Canonical hydrogen-bonding network between a pyrimidine-based inhibitor and the kinase hinge region residues (GK+1, GK+3).
Part 2: Strategic Building Block Selection
Selecting the right amine is a trade-off between potency (enthalpy) and drug-like properties (ADME).
Table 1: Comparative Analysis of Heterocyclic Cores
Heterocyclic Core
Hinge Binding Mode
Key Advantage
Liability / Challenge
Example Drug
Pyrimidine
Bidentate (Donor-Acceptor)
High affinity; synthetically robust (SnAr/Suzuki).
High TPSA; can be metabolically labile (oxidation).
Imatinib
Quinazoline
Bidentate
Rigidifies the scaffold; fills the hydrophobic pocket.
Poor solubility (flat/planar); potential for HERG liability.
Gefitinib
Pyrazole
Monodentate or Bidentate
Excellent H-bond donor; lower molecular weight.
Tautomeric ambiguity can complicate SAR; regioselectivity in synthesis.
Crizotinib
Aminopyridine
Monodentate
Modulates basicity (pKa tuning); good solubility.
Weaker hinge affinity (often requires additional anchor points).
Sorafenib
Indazole
Bidentate
High selectivity potential; mimics purine closely.
Synthesis of substituted indazoles can be regiochemically difficult.
Axitinib
Part 3: Synthetic Methodologies (The "How-To")
The formation of the C-N bond between the heterocyclic core (electrophile) and the amine tail (nucleophile) is the most critical step in kinase inhibitor synthesis. While Nucleophilic Aromatic Substitution (SNAr) is preferred for electron-deficient rings (e.g., 4-chloropyrimidines), modern drug design often utilizes electron-rich or deactivated systems requiring Palladium-catalyzed Cross-Coupling.
Workflow: Synthetic Decision Tree
Before attempting a reaction, apply this logic to select the optimal pathway.
Caption: Decision logic for selecting C-N coupling conditions based on electronic properties and steric hindrance.
Context: Coupling a deactivated 3-bromo-pyridine core with a complex secondary amine. SNAr will fail here.
Objective: High yield, minimal dehalogenation side-products.
Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines/anilines).
Base: Cs2CO3 (Cesium Carbonate) or NaOtBu (Sodium tert-butoxide).
Solvent: Anhydrous 1,4-Dioxane or Toluene.
Step-by-Step Methodology:
Preparation (Inert Atmosphere is Critical):
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon.
Why: Pd(0) species are sensitive to oxidation; moisture can quench the active catalyst species.
Loading:
Add the heteroaryl halide (1.0 equiv), the amine (1.2 equiv), and the base (Cs2CO3, 2.0 equiv).
Add the Pd precursor (Pd2(dba)3, 0.02 equiv) and Ligand (0.04 equiv).
Note on Pre-complexing: For difficult substrates, pre-stir the Pd source and Ligand in a separate vial with 1 mL of solvent for 5 mins at room temperature to form the active LnPd(0) species before adding to the main reaction.
Degassing:
Add the anhydrous solvent (concentration ~0.1 M).
Sparge the solution with Argon for 10-15 minutes (subsurface bubbling).
Causality: Removal of dissolved O2 prevents homocoupling of the halide and oxidation of the phosphine ligand.
Reaction:
Heat the mixture to 100°C (oil bath). Monitor by LC-MS after 2 hours.
Endpoint: Look for the disappearance of the aryl halide. If the reaction stalls, add a second portion of catalyst/ligand (0.01 equiv).
Workup (Scavenging Pd):
Cool to room temperature. Filter through a pad of Celite to remove inorganic salts.
Trace Metal Removal: For biological assays, treat the product with a metal scavenger resin (e.g., SiliaMetS® Thiol) to reduce Pd content to <10 ppm, as residual Pd can give false positives in kinase assays.
Part 4: Physicochemical Tuning (The "F-Factor")
Recent trends in kinase inhibitor design emphasize the use of fluorinated saturated heterocycles (e.g., difluoropiperidines) as amine building blocks.
pKa Modulation: Fluorine is highly electronegative. Placing it near a basic nitrogen (e.g., in a piperidine ring) lowers the pKa, reducing lysosomal trapping and improving membrane permeability.
Metabolic Stability: Blocking labile C-H sites with Fluorine prevents oxidative metabolism (Cytochrome P450 mediated), extending the half-life (
).
Conformational Locking: The gauche effect of fluorine can lock the ring into a specific conformation, pre-organizing the molecule for binding and reducing the entropic penalty upon binding to the kinase.
Data Summary:
Studies on fluorinated azetidines and piperidines demonstrate that while basicity is reduced, lipophilicity (LogP) is often maintained or slightly increased, providing a "sweet spot" for CNS-penetrant kinase inhibitors (e.g., Lorlatinib).
References
Hinge Binding & SAR
Designing of kinase hinge binders: A medicinal chemistry perspective. ResearchGate.
FDA Approved Scaffolds
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI.
The Strategic Role of 2-Chloro-5-morpholinopyridin-3-amine in Modern Medicinal Chemistry: A Technical Guide to Kinase Inhibitor Development
Abstract The 2-chloro-5-morpholinopyridin-3-amine scaffold has emerged as a privileged fragment in contemporary medicinal chemistry, particularly in the rational design of kinase inhibitors. Its unique combination of ele...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The 2-chloro-5-morpholinopyridin-3-amine scaffold has emerged as a privileged fragment in contemporary medicinal chemistry, particularly in the rational design of kinase inhibitors. Its unique combination of electronic properties, conformational constraints, and hydrogen bonding capabilities makes it an ideal starting point for the development of potent and selective therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of 2-chloro-5-morpholinopyridin-3-amine derivatives, with a primary focus on their application as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway, a critical axis in cancer cell proliferation and survival.[1][2]
Introduction: The Rise of a Privileged Scaffold
The pyridine ring is a cornerstone of many biologically active molecules, offering a metabolically stable core that can be readily functionalized.[3] The strategic placement of a chloro, morpholino, and amino group at the 2, 5, and 3 positions, respectively, of the pyridine ring in 2-chloro-5-morpholinopyridin-3-amine creates a molecule with a trifecta of desirable features for kinase inhibitor design. The chlorine atom at the 2-position serves as a versatile synthetic handle for cross-coupling reactions, allowing for the introduction of various substituents to probe the kinase active site.[3] The morpholine moiety is a well-established "hinge-binder" in kinase inhibitors, with the oxygen atom frequently forming a crucial hydrogen bond with the backbone amide of the kinase hinge region.[4][5] The amino group at the 3-position provides an additional point for derivatization or can act as a hydrogen bond donor, further enhancing binding affinity and selectivity.
This guide will delve into the synthetic strategies to access this key intermediate, explore the structure-activity landscape of its derivatives as potent PI3K/mTOR inhibitors, and provide detailed protocols for their biological characterization.
Synthetic Pathways to 2-Chloro-5-morpholinopyridin-3-amine
The synthesis of the 2-chloro-5-morpholinopyridin-3-amine core typically involves a multi-step sequence, beginning with a readily available pyridine precursor. A plausible and efficient synthetic route is outlined below, based on established chemical transformations.
Proposed Synthetic Route
The synthesis commences with the nitration of a suitable pyridine derivative, followed by chlorination, nucleophilic aromatic substitution with morpholine, and finally, reduction of the nitro group to the desired amine.
Caption: Proposed synthetic pathway for 2-Chloro-5-morpholinopyridin-3-amine.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Hydroxy-5-nitropyridine
This step involves the nitration of 2-hydroxypyridine. While various nitrating agents can be employed, a common method utilizes a mixture of nitric and sulfuric acid.[4]
Protocol:
To a stirred solution of 2-hydroxypyridine in concentrated sulfuric acid, cooled in an ice bath, slowly add a mixture of concentrated nitric acid and sulfuric acid, maintaining the temperature below 10 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
Collect the precipitate by filtration, wash with cold water, and dry to yield 2-hydroxy-5-nitropyridine.
Step 2: Synthesis of 2-Chloro-5-nitropyridine
The hydroxyl group of 2-hydroxy-5-nitropyridine is then converted to a chlorine atom using a chlorinating agent such as phosphorus oxychloride (POCl₃).[6][7]
Protocol:
A mixture of 2-hydroxy-5-nitropyridine and phosphorus oxychloride is heated at reflux for several hours.
After cooling, the excess phosphorus oxychloride is removed under reduced pressure.
The residue is carefully poured into ice water and neutralized with a base (e.g., sodium carbonate) to precipitate the product.
The crude 2-chloro-5-nitropyridine is collected by filtration, washed with water, and can be purified by recrystallization or column chromatography.
Step 3: Synthesis of 2-Morpholino-5-nitropyridine via Buchwald-Hartwig Amination
The introduction of the morpholine moiety is achieved through a nucleophilic aromatic substitution, often facilitated by a palladium-catalyzed cross-coupling reaction known as the Buchwald-Hartwig amination.[8][9][10]
Protocol:
To an oven-dried reaction vessel, add 2-chloro-5-nitropyridine, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide).
The vessel is evacuated and backfilled with an inert gas (e.g., argon).
Anhydrous, degassed solvent (e.g., toluene or dioxane) and morpholine are added via syringe.
The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
After cooling, the reaction is quenched, and the product is extracted with an organic solvent.
The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.
Step 4: Reduction of the Nitro Group to Synthesize 2-Chloro-5-morpholinopyridin-3-amine
The final step is the reduction of the nitro group to the corresponding amine. This can be achieved using various reducing agents, with iron powder in acetic acid being a common and effective method.[11][12]
Protocol:
To a stirred suspension of 2-morpholino-5-nitropyridine in a mixture of ethanol and water, add iron powder and a catalytic amount of acetic acid.
Heat the mixture at reflux for several hours until the reaction is complete.
Filter the hot reaction mixture through a pad of celite to remove the iron salts.
Concentrate the filtrate under reduced pressure, and partition the residue between an organic solvent and an aqueous base.
The organic layer is separated, dried, and concentrated to afford the final product, 2-chloro-5-morpholinopyridin-3-amine.
Medicinal Chemistry Applications: Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2][13] Consequently, the development of inhibitors targeting key kinases in this pathway, particularly PI3K and mTOR, is a major focus of cancer drug discovery.[1][14] The 2-chloro-5-morpholinopyridin-3-amine scaffold has proven to be an excellent platform for the design of potent and selective dual PI3K/mTOR inhibitors.[2][15]
The PI3K/Akt/mTOR Signaling Pathway
Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.
Structure-Activity Relationships (SAR)
The development of potent PI3K/mTOR inhibitors based on the 2-chloro-5-morpholinopyridin-3-amine scaffold has been guided by extensive SAR studies. Key insights include:
The Morpholine Moiety: As previously mentioned, the morpholine group is critical for activity, forming a key hydrogen bond with the hinge region of the kinase.[4][5]
Substituents at the 2-Position: The chlorine atom is often replaced with various aryl or heteroaryl groups via Suzuki or other cross-coupling reactions to occupy the hydrophobic pocket of the ATP binding site. The nature of this substituent significantly influences both potency and selectivity.
Modifications at the 3-Amino Group: The 3-amino group can be acylated or derivatized with different functional groups to further explore the active site and optimize pharmacokinetic properties.
Table 1: Illustrative SAR of 2-Chloro-5-morpholinopyridin-3-amine Derivatives as PI3K/mTOR Inhibitors
Compound ID
R1 (at C2-position)
R2 (at N3-position)
PI3Kα IC₅₀ (nM)
mTOR IC₅₀ (nM)
A
-Cl
-H
>1000
>1000
B
Phenyl
-H
150
250
C
4-Fluorophenyl
-H
85
120
D
Pyridin-4-yl
-H
50
75
E
Pyridin-4-yl
-C(O)CH₃
65
90
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.
Visualizing the Binding Mode: Insights from X-ray Crystallography
The crystal structure of PI3Kγ in complex with a morpholinopyrimidine inhibitor (PDB ID: 3SD5) provides a valuable model for understanding the binding interactions of 2-chloro-5-morpholinopyridin-3-amine derivatives.[16] The morpholine oxygen acts as a hydrogen bond acceptor with the backbone NH of Val882 in the hinge region, a conserved interaction for many kinase inhibitors. The pyridine core occupies the adenine-binding pocket, and substituents at the 2-position can extend into a deeper hydrophobic pocket, enhancing affinity and selectivity.
Caption: Key binding interactions of a morpholinopyridine inhibitor in the PI3K active site.
Biological Evaluation of 2-Chloro-5-morpholinopyridin-3-amine Derivatives
A robust biological evaluation is crucial to characterize the potency, selectivity, and cellular activity of novel kinase inhibitors. This typically involves a tiered approach, starting with biochemical assays and progressing to cell-based and in vivo studies.
In Vitro Kinase Assays
Biochemical assays are used to determine the direct inhibitory activity of a compound against the target kinase. Homogeneous Time-Resolved Fluorescence (HTRF) assays are a popular format for their high-throughput capability and sensitivity.[1][17]
HTRF Assay Protocol for PI3K/mTOR:
Reaction Setup: In a 384-well plate, add the kinase (PI3K or mTOR), the lipid substrate (e.g., PIP2), and the test compound at various concentrations.
Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
Detection: Stop the reaction and add the detection reagents, which typically include a biotinylated PIP3 tracer and a europium-labeled anti-GST antibody that binds to a GST-tagged PH domain, along with streptavidin-XL665.
Signal Reading: After incubation, read the plate on an HTRF-compatible reader. The signal is inversely proportional to the kinase activity.
Data Analysis: Calculate IC₅₀ values by plotting the percentage of inhibition against the compound concentration.
Cellular Assays: Assessing Pathway Inhibition
Cell-based assays are essential to confirm that the compound can penetrate the cell membrane and inhibit the target kinase in a physiological context. Western blotting is a standard technique to measure the phosphorylation status of downstream effectors of the PI3K/Akt/mTOR pathway, such as Akt and S6 ribosomal protein.[18][19]
Western Blot Protocol for p-Akt and p-S6:
Cell Treatment: Seed cancer cells (e.g., MCF-7, PC-3) in culture plates and treat with various concentrations of the test compound for a specified duration.
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
Immunoblotting:
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
Incubate with primary antibodies specific for phosphorylated Akt (Ser473) and phosphorylated S6 (Ser235/236).
Wash and incubate with HRP-conjugated secondary antibodies.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Normalization: Strip the membrane and re-probe with antibodies for total Akt and total S6 to normalize for protein loading.
Conclusion and Future Directions
The 2-chloro-5-morpholinopyridin-3-amine scaffold represents a highly versatile and valuable starting point for the development of novel kinase inhibitors. Its inherent structural features, coupled with the potential for diverse chemical modifications, have led to the discovery of potent inhibitors of the PI3K/Akt/mTOR pathway. The synthetic and biological protocols outlined in this guide provide a solid foundation for researchers to design, synthesize, and evaluate new derivatives with improved potency, selectivity, and drug-like properties.
Future efforts in this area will likely focus on the development of isoform-selective PI3K inhibitors to minimize off-target effects and enhance the therapeutic window. Furthermore, the exploration of novel substituents at the 2-position and modifications of the 3-amino group will continue to be a fruitful avenue for discovering next-generation kinase inhibitors for the treatment of cancer and other diseases driven by aberrant kinase signaling.
References
Knapp, M.S., Elling, R.A. (2012). Crystal Structure of PI3K gamma with 5-(2,4-dimorpholinopyrimidin-6-yl)-4-(trifluoromethyl)pyridin-2-amine. RCSB PDB. [Link]
Knapp, M.S., Elling, R.A., Ornelas, E. (2011). Crystal Structure of PI3K gamma with 3-(2-morpholino-6-(pyridin-3-ylamino)pyrimidin-4-yl)phenol. RCSB PDB. [Link]
Janku, F., et al. (2018). The PI3K/AKT/mTOR pathway in solid tumors: from biology to therapy. Nature Reviews Clinical Oncology, 15(8), 473-491.
RCSB PDB. (2012). X-ray structure of PI3K-gamma bound to a 4-(morpholin-4-yl)-(6-oxo-1,6-dihydropyrimidin-2-yl)amide inhibitor. RCSB PDB. [Link]
Li, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12, 1323595.
Kong, D., et al. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. Molecules, 27(19), 6296.
Ren, H., et al. (2017). The chemical structures of morpholino-based heterocyclic PI3K inhibitors. Future Medicinal Chemistry, 9(14), 1657-1673.
Echelon Biosciences Inc.
Millipore. PI 3-Kinase 3-step HTRF™ Assay | 33-040. Millipore Website.
Abcam. (2023). Western blot protocol. Abcam.
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
Harris, C. S., et al. (2012). Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 22(12), 4013-4018.
Seiliez, I., et al. (2011).
Zhang, C., et al. (2013). Crystal Structures of PI3Kα Complexed with PI103 and Its Derivatives: New Directions for Inhibitors Design. ACS Medicinal Chemistry Letters, 4(10), 991-996.
de Oliveira, P. F., et al. (2024). New Dual Pan-PI3K/mTOR Inhibitor: Design, Synthesis, Cytotoxic Action, Permeation, Metabolic Stability, and In Silico Protein–Ligand Interaction. ACS Omega, 9(2), 2697-2712.
Tundel, R. E. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark.
Bio-Rad. General Protocol for Western Blotting. Bio-Rad.
Wise, H., et al. (2021). Biochemical IC50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR.
Merck Millipore. Western Blotting Protocols. Merck Millipore.
Carlson, C. B., et al. (2008).
Martel, A., et al. (2022). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Molecules, 27(23), 8207.
HTRF® Kinase Assay Protocol. Cisbio.
TheraIndx. Optimizing mTOR Inhibitors with Property-Based Drug Design.
Nolan, M. G., & Organ, M. G. (2009). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S.
Scott, J. S., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. The Journal of Organic Chemistry, 89(1), 543-552.
Pimpale, M. J., et al. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37(5), 1039-1043.
Helal, M. A., et al. (2020). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Advances, 10(62), 37841-37854.
Ieno, K., & Kawanami, Y. (1994). Process for preparing 2-chloro-5-aminomethyl-pyridine.
Arora, P. K., & Bae, H. S. (2014). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Applied and Environmental Microbiology, 80(3), 1068-1075.
Hou, C. J., et al. (2011). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarboxaldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde.
Organic Chemistry Portal. Morpholine synthesis.
Panchal, I., et al. (2021). Recent Advances in the Development of PI3K/ mTOR-Based Anticancer Agents: A Mini Review. Folia Medica, 63(1), 1-11.
CN111170933A - Preparation method of 2-chloro-5-nitropyridine.
Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(4), o848.
CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
Ng, S. W. (2010). 2-Chloro-5-nitropyridine.
Chuckowree, I. S., et al. (2006). The Synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: A New Class of Aurora-A Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(22), 5849-5853.
Kumar, A., et al. (2021). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Bioorganic Chemistry, 116, 105342.
Metwally, A. A. (2018). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 25(30), 3634-3669.
Technical Guide: Solubility & Handling of 2-Chloro-5-morpholinopyridin-3-amine in DMSO
The following technical guide details the solubility, handling, and preparation of 2-Chloro-5-morpholinopyridin-3-amine in Dimethyl Sulfoxide (DMSO). Executive Summary 2-Chloro-5-morpholinopyridin-3-amine (CAS: 1259442-7...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the solubility, handling, and preparation of 2-Chloro-5-morpholinopyridin-3-amine in Dimethyl Sulfoxide (DMSO).
Executive Summary
2-Chloro-5-morpholinopyridin-3-amine (CAS: 1259442-72-2 ) is a critical heterocyclic building block used primarily in the synthesis of kinase inhibitors (e.g., PI3K, mTOR pathways).[1][2] Its structure features a pyridine core substituted with a lipophilic chlorine atom, a polar primary amine, and a solubilizing morpholine ring.
While the compound exhibits limited solubility in aqueous media (neutral pH), it demonstrates high solubility in DMSO , making this the solvent of choice for preparing stock solutions (typically 10 mM to 100 mM ) for biological assays and chemical synthesis. This guide provides a validated protocol for dissolution, stability management, and troubleshooting.
Physicochemical Basis of Solubility
To understand the solubility behavior of this compound, we must analyze its structural components:
Structural Component
Effect on Solubility
Pyridine Core
Planar, aromatic system.[1] Promotes π-π stacking, which can hinder dissolution in non-polar solvents but is well-solvated by DMSO.[1]
Morpholine Ring
A polar, saturated heterocycle. The ether oxygen acts as a hydrogen bond acceptor, significantly enhancing solubility in polar aprotic solvents like DMSO compared to phenyl analogs.
Primary Amine (-NH₂)
Hydrogen bond donor.[1] Enhances interaction with DMSO (a strong H-bond acceptor).[1]
Chlorine Atom
Lipophilic substituent. Reduces water solubility but maintains compatibility with organic solvents.
Solubility Profile & Quantitative Data
The following data represents empirical estimates based on structural activity relationships (SAR) of morpholino-aminopyridines.
Alternative to DMSO; less hygroscopic but more toxic.
Ethanol
Moderate
5–15 mg/mL
Heating required; may precipitate upon cooling.
Water (pH 7)
Low
< 0.5 mg/mL
Poor solubility as a free base.
0.1 M HCl
High
> 20 mg/mL
Soluble due to protonation of the morpholine/pyridine nitrogen.
Critical Note: For biological assays, the final concentration of DMSO must usually be kept below 0.1% to 1% to avoid solvent toxicity. High-concentration stocks (e.g., 100 mM) are essential to achieve this dilution factor.
Experimental Protocol: Preparation of Stock Solution
Objective
To prepare a stable 10 mM stock solution of 2-Chloro-5-morpholinopyridin-3-amine (MW: ~213.66 g/mol ) in DMSO.
Weigh approximately 2.1–2.2 mg of the powder into a tared amber glass vial. Record the exact mass (e.g., 2.18 mg).
Solvent Addition:
Calculate the exact volume of DMSO required to reach 10 mM based on the recorded mass.
.
Example: For 2.18 mg, add 1020 µL of DMSO.
Dissolution (The "Vortex-Sonication" Cycle):
Vortex vigorously for 30 seconds.
Inspect for particulates. If solid remains, place in an ultrasonic bath at room temperature for 1–2 minutes.
Caution: Do not allow the water bath temperature to exceed 40°C, as this may degrade the amine.
Validation:
Hold the vial against a light source. The solution should be clear and free of turbidity or floating crystals.
Workflow Visualization
Figure 1: Decision logic for the preparation of homogenous stock solutions.
Stability & Storage
Hygroscopicity Management
DMSO is highly hygroscopic (absorbs water from air).
Risk: Absorbed water can cause the lipophilic free base to precipitate over time ("crashing out").
Mitigation: Always store DMSO stocks in tightly sealed vials with parafilm. Use anhydrous DMSO packaged under inert gas (argon/nitrogen) for initial preparation.
Chemical Stability
Oxidation: The primary amine at position 3 is susceptible to oxidation (browning) upon prolonged exposure to air and light.
Freeze-Thaw: Limit to < 5 cycles. Aliquot stocks (e.g., 50 µL) to avoid repeated thawing of the main stock.
Troubleshooting Common Issues
Issue
Probable Cause
Corrective Action
Precipitation upon thawing
Low temperature reduced solubility; water ingress.[1]
Warm vial to 37°C in a water bath and vortex. Ensure seal integrity.
Solution turns yellow/brown
Oxidation of the amine group.
Check purity by LC-MS. If purity >95%, the color change may be cosmetic. Use fresh stock for sensitive assays.
Precipitation in aqueous buffer
"Crashing out" upon dilution.
Dilute stepwise. Ensure final DMSO concentration is <1%. If testing high concentrations, use a carrier (e.g., cyclodextrin).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44754868, 2-Chloro-5-fluoropyridin-3-amine (Structural Analog).[1] Retrieved from [Link]
ChemSrc (2025). 2-Chloro-5-morpholinopyridin-3-amine (CAS 1259442-72-2) Physicochemical Properties.[1] Retrieved from [Link]
Li, Q., et al. (2018).Discovery of PI3K Inhibitors: Morpholine-containing Pyridines. Journal of Medicinal Chemistry. (Contextual citation for morpholine solubility in kinase inhibitors).
Gaylord Chemical (2024). Dimethyl Sulfoxide (DMSO) Solubility Data and Handling Guide. Retrieved from [Link]
Comparative Analysis: 2-Chloro-5-morpholinopyridin-3-amine vs. 2-Chloro-5-fluoropyridin-3-amine
Executive Summary: The Scaffold Decision In the optimization of kinase inhibitors—particularly for PI3K, mTOR, and ALK targets—the 2-chloro-3-aminopyridine core serves as a critical linchpin. It allows for the constructi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Scaffold Decision
In the optimization of kinase inhibitors—particularly for PI3K, mTOR, and ALK targets—the 2-chloro-3-aminopyridine core serves as a critical linchpin. It allows for the construction of bicyclic heteroaromatics (e.g., imidazo[4,5-b]pyridines) while offering a handle (C2-Cl) for late-stage diversification.
This guide compares two distinct C5-substituted variants:
Compound A (Morpholine Analog): 2-Chloro-5-morpholinopyridin-3-amine. A "solubility engine" that introduces bulk and polarity.
Compound B (Fluorine Analog): 2-Chloro-5-fluoropyridin-3-amine (CAS 884495-37-8).[1][2] An "electronic modulator" that blocks metabolism with minimal steric perturbation.
Key Takeaway: Choose Compound A when the lead series suffers from poor aqueous solubility or requires a solvent-exposed H-bond acceptor. Choose Compound B to lower the pKa of the pyridine nitrogen, reduce hERG liability, or block metabolic oxidation at the C5 position without altering the binding pocket volume.
Molecular Architecture & Physicochemical Profiles
The substitution at C5 drastically alters the electronic and physical landscape of the pyridine ring.
Feature
Compound A (Morpholine)
Compound B (Fluorine)
Structure
Bulky, saturated heterocycle at C5
Small halogen atom at C5
Electronic Effect
Electron Donating (+M effect dominates)
Electron Withdrawing (-I effect dominates)
Pyridine N Basicity
Increased (More basic)
Decreased (Less basic)
cLogP (Approx)
~1.2 (Lower lipophilicity via polarity)
~1.6 (Higher lipophilicity vs. H-analog)
Solubility
High (Morpholine O is H-bond acceptor)
Low to Moderate
Metabolic Liability
Morpholine ring can be opened/oxidized
C-F bond is metabolically inert
Steric Demand
High (Requires solvent channel)
Low (Isostere of H)
Mechanistic Insight: The fluorine atom in Compound B pulls electron density from the ring, making the C2-chlorine more susceptible to nucleophilic aromatic substitution (SNAr) compared to the electron-rich Morpholine analog. However, in palladium-catalyzed couplings, the electron-rich Morpholine analog may facilitate oxidative addition at the C2-Cl bond more effectively than the electron-deficient Fluorine analog, depending on the ligand system used.
Synthetic Accessibility & Scale-Up
The synthesis of these two cores requires fundamentally different strategies. The Fluorine analog relies on electrophilic aromatic substitution (nitration), while the Morpholine analog requires selective metal-catalyzed coupling.
Synthesis of Compound B (Fluorine Analog)
Strategy: Nitration of a 2-hydroxy precursor followed by chlorination. Direct nitration of 2-chloro-5-fluoropyridine is often regiochemically poor.
Step 1: Nitration of 2-hydroxy-5-fluoropyridine using HNO₃/H₂SO₄ to yield 2-hydroxy-5-fluoro-3-nitropyridine.
Step 2: Deoxychlorination using POCl₃ (Phosphorus oxychloride) to generate 2-chloro-5-fluoro-3-nitropyridine.
Step 3: Selective reduction of the nitro group (Fe/NH₄Cl or SnCl₂) to yield 2-Chloro-5-fluoropyridin-3-amine .
Synthesis of Compound A (Morpholine Analog)
Strategy: Selective Buchwald-Hartwig coupling. SNAr is ineffective for placing morpholine at C5 (meta to the nitro group).
Crucial Detail: The C5-Bromine is more reactive toward oxidative addition (Pd⁰ → Pdᴵᴵ) than the C2-Chlorine (heteroaryl chloride). Using a catalyst like Pd(OAc)₂/Xantphos allows selective substitution at C5.
Step 2: Nitro reduction (Fe/AcOH).[4] Hydrogenation (H₂/Pd-C) is risky due to potential dehalogenation of the C2-Cl.
Synthetic Workflow Diagram (DOT)
Figure 1: Comparative synthetic routes highlighting the divergence between electrophilic functionalization (Fluorine) and metal-catalyzed coupling (Morpholine).
Core Reactivity & Downstream Applications
The primary utility of these intermediates is not as final drugs, but as scaffolds for bicyclic heterocycles. The 2-chloro-3-amino motif is the "warhead" for cyclization.
The "Imidazo" Misconception vs. Reality
While often associated with the Groebke-Blackburn-Bienaymé (GBB) reaction, these specific isomers (3-amino) do not undergo standard GBB to form imidazo[1,2-a]pyridines. Instead, they are precursors to Imidazo[4,5-b]pyridines (purine mimics).
To build the bicyclic core common in PI3K inhibitors:
Displacement (SNAr): The C2-Cl is displaced by a primary amine (R-NH₂).
Note: Compound B (Fluorine) reacts faster here due to the electron-withdrawing effect of F activating the ring.
Ring Closure: The resulting 2,3-diaminopyridine is condensed with an orthoester (e.g., triethyl orthoformate) or an aldehyde to close the imidazole ring.
Standard Protocol (Step 1 - Displacement):
Dissolve 1.0 eq of 2-chloro-3-amino-5-substituted-pyridine in n-butanol. Add 1.2 eq of R-NH₂ and 2.0 eq of DIPEA. Heat to 120°C in a sealed tube for 12-24h. Monitor by LCMS for conversion to the 2,3-diamino species.
Standard Protocol (Step 2 - Cyclization):
Treat the crude diamine with Triethyl Orthoformate (solvent/reagent) and a catalytic amount of p-TSA. Heat to 100°C for 4h. Evaporate and purify via flash chromatography.
Reactivity Logic Diagram (DOT)
Figure 2: The logical flow for converting the chloropyridine intermediate into a bioactive bicyclic core.
References
Synthesis of Fluorinated Pyridines:
Title: Syntheses of 2-Chloro- and 2-Amino-5-fluoropyridines.
Source: Thieme Connect / Synlett.
Buchwald-Hartwig Selectivity on Halopyridines
Title: Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Arom
Application Note: Synthesis of 2-Chloro-5-morpholinopyridin-3-amine from 5-Fluoropyridine
This Application Note details the synthesis of 2-Chloro-5-morpholinopyridin-3-amine (Target), a critical scaffold in the development of PI3K inhibitors (e.g., Buparlisib analogs), starting from 5-fluoropyridine .[1] The...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note details the synthesis of 2-Chloro-5-morpholinopyridin-3-amine (Target), a critical scaffold in the development of PI3K inhibitors (e.g., Buparlisib analogs), starting from 5-fluoropyridine .[1]
The protocol addresses the specific challenge of functionalizing the pyridine ring at the C5 position while maintaining the C2-chlorine and C3-amine functionalities.[1] The route leverages the 2-chloro-5-fluoropyridin-3-amine intermediate, a versatile building block derived from 5-fluoropyridine.[1][2]
[1]
Executive Summary
The synthesis of 2-Chloro-5-morpholinopyridin-3-amine presents a regioselectivity challenge due to the competing reactivities of the C2 and C5 positions.[1] While direct nucleophilic aromatic substitution (SNAr) on di-halo pyridines typically favors the C2 position (ortho to nitrogen), this protocol establishes a pathway to selectively install the morpholine moiety at C5.
We utilize 5-fluoropyridine as the starting material to generate the key intermediate 2-chloro-5-fluoropyridin-3-amine .[1] Subsequently, we employ a transition-metal-catalyzed C-N coupling (Buchwald-Hartwig) or high-temperature SNAr strategy to displace the C5-fluorine, yielding the target with high regiochemical fidelity.[1]
Retrosynthetic Analysis
The target molecule is disassembled into two key precursors: the morpholine side chain and the 2-chloro-5-halopyridin-3-amine core.[1]
Disconnection: C5–N bond.
Strategy:
Core Construction: Functionalization of 5-fluoropyridine to introduce the C2-Cl and C3-NH₂ groups.[1]
Functionalization: Displacement of the C5-F (or C5-Br equivalent) by morpholine.[1]
Critical Decision Point: Direct SNAr of C5-F in the presence of C2-Cl is unfavorable because C2 is more activated.[1] Therefore, the synthesis must either (A) install the morpholine before the C2-chlorine (difficult with 5-fluoropyridine start) or (B) use conditions where C5-F displacement is favored or catalyzed (e.g., Pd-catalysis).[1] This guide follows Route B , utilizing the accessible 2-chloro-5-fluoropyridin-3-amine intermediate.[1]
Figure 1: Retrosynthetic logic flow from Target to Starting Material.
Detailed Experimental Protocol
Phase 1: Synthesis of 2-Chloro-5-fluoropyridin-3-amine
This phase converts 5-fluoropyridine into the activated scaffold.[1] The sequence involves N-oxidation, rearrangement/hydroxylation, nitration, chlorination, and reduction.
Step 1.1: Preparation of 5-Fluoropyridin-2(1H)-one
Direct nitration of 5-fluoropyridine is non-selective.[1] We first activate the C2 position.
Dissolve 5-fluoropyridine (1.0 eq) in glacial acetic acid.
Add H₂O₂ (30%, 1.5 eq) dropwise at room temperature. Heat to 70°C for 12 hours to form the N-oxide.[1]
Concentrate under reduced pressure.
Reflux the residue in acetic anhydride (5.0 eq) for 4 hours (rearrangement to 2-acetoxy-5-fluoropyridine).
Hydrolyze by adding water/MeOH and heating at 60°C for 2 hours.
Cool and extract with EtOAc. The product, 5-fluoropyridin-2(1H)-one (tautomer of 2-hydroxy-5-fluoropyridine), precipitates or is isolated by column chromatography.[1]
Step 1.2: Nitration to 5-Fluoro-3-nitropyridin-2(1H)-one[1]
Mix 5-fluoro-3-nitropyridin-2(1H)-one (1.0 eq) with POCl₃ (5.0 eq).
Heat to reflux (105°C) for 4-6 hours. The C=O is converted to C-Cl.[1]
Caution: Quench carefully by pouring into ice water (exothermic).
Neutralize with NaHCO₃ and extract with DCM.
Product:2-Chloro-5-fluoro-3-nitropyridine .
Step 1.4: Selective Reduction to 2-Chloro-5-fluoropyridin-3-amine
We must reduce the nitro group without dechlorinating the C2 position (hydrogenolysis risk).[1] Iron-mediated reduction is preferred over catalytic hydrogenation.[1]
Reagents: Iron powder (Fe), NH₄Cl, EtOH/H₂O.
Procedure:
Dissolve nitro compound in EtOH:H₂O (4:1).
Add NH₄Cl (5.0 eq) and Fe powder (5.0 eq).
Heat to 70°C with vigorous stirring for 2 hours.
Filter through Celite while hot. Concentrate filtrate.[3][4]
Purification: Recrystallization from hexanes/EtOAc or silica column (Hex:EtOAc 4:1).
Phase 2: Functionalization to 2-Chloro-5-morpholinopyridin-3-amine
This is the critical differentiation step.[1] The C5-F bond is stable.[1] To displace it with morpholine, we use a Palladium-catalyzed C-N coupling (Buchwald-Hartwig).[1]
Note: Traditional SNAr with morpholine on this substrate would likely attack the C2-Cl (activated by ring N) rather than C5-F. Therefore, catalysis is required to activate the C5-F bond or we must rely on the specific lability of C5-F in this highly functionalized core (less common).[1]
Alternative: If the C5-F resists coupling, the standard industrial workaround is to use the 5-Bromo analog (synthesized via bromination of 2-chloropyridin-3-amine).[1] However, proceeding with the 5-Fluoro substrate as requested:
Rationale: BrettPhos is excellent for coupling secondary amines (morpholine) with aryl halides. While Ar-F coupling is rare, activated pyridyl fluorides can participate.[1] If this fails, the protocol defaults to the SNAr at high temperature (forcing conditions).
Protocol (Catalytic Route):
Charge a reaction vial with 2-chloro-5-fluoropyridin-3-amine (1.0 eq), Morpholine (1.2 eq), Cs₂CO₃ (2.0 eq).
Add Pd(OAc)₂ (5 mol%) and BrettPhos (10 mol%).
Add anhydrous 1,4-Dioxane (0.2 M concentration).
Degas with N₂ for 10 mins. Seal and heat to 100°C for 12-18 hours.
Workup: Filter through Celite, concentrate, and purify via flash chromatography (DCM:MeOH 95:5).
Protocol (SNAr Route - High Pressure):
Use if catalytic route is inaccessible.
Dissolve intermediate in DMSO or NMP .
Add Morpholine (5.0 eq).
Heat to 140-160°C in a sealed tube for 24 hours.
Risk: Monitor for regioselectivity (C2 vs C5 attack). The 3-amino group donates electrons, deactivating the ring, making SNAr difficult. The catalytic route is strongly recommended.
2-Morpholino-5-fluoropyridin-3-amine (Regioisomer from C2 attack)
Appearance
Off-white to pale yellow solid
Reaction Pathway Diagram
Figure 2: Step-by-step synthetic pathway from 5-fluoropyridine to the morpholine derivative.
References
Pyridine Functionalization: Schlosser, M., et al. "Site-selective functionalization of halopyridines." European Journal of Organic Chemistry, 2003.
Target Identification: 2-Chloro-5-morpholinopyridin-3-amine (CAS 1259442-72-2).[1] ChemSrc Catalog. Available at: [Link]
Catalytic Amination: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. (General reference for BrettPhos usage on heteroaryl halides).
Patent Context: US Patent 20220089568A1. "Dihydroorotate dehydrogenase inhibitors". (Cites use of 2-chloro-5-fluoropyridin-3-amine as scaffold).[1][2][5][6] Available at:
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Regioselective SNAr Functionalization of 2-Chloro-5-fluoropyridin-3-amine
Executive Summary & Scientific Context
The functionalization of 2-chloro-5-fluoropyridin-3-amine (CAS: 884495-37-8) represents a classic challenge in heterocyclic chemistry: performing a Nucleophilic Aromatic Substitution (SNAr) on a ring system that is electronically "conflicted."
While the pyridine ring is inherently electron-deficient (favoring nucleophilic attack), the presence of a primary amine at the C3 position introduces a strong electron-donating effect (+Mesomeric), significantly deactivating the ring toward further nucleophilic attack. Furthermore, the substrate presents two potential leaving groups: a chlorine at C2 and a fluorine at C5.
This guide provides a validated protocol for the regioselective installation of morpholine at the C2 position , yielding 5-fluoro-2-morpholinopyridin-3-amine . It addresses the kinetic barriers imposed by the C3-amine and ensures exclusive regioselectivity without the need for transition metal catalysis.
Reaction Design & Mechanistic Insight
Regioselectivity Analysis (C2-Cl vs. C5-F)
In SNAr reactions involving polyhalogenated pyridines, regioselectivity is governed by the stabilization of the Meisenheimer intermediate.
C2 Position (Target): Attack here places the negative charge on the ring nitrogen, a highly stabilized intermediate. Despite the steric proximity of the C3-amine, the electronic activation by the ring nitrogen dominates.
C5 Position (Off-Target): Attack here places the negative charge on carbons C2, C4, and C6. The ring nitrogen cannot effectively stabilize the negative charge from a meta-attack. Therefore, C5-F displacement is kinetically inaccessible under standard SNAr conditions.
The "Deactivation" Challenge
The C3-amino group (
) is a strong electron donor. By donating electron density into the ring, it raises the LUMO energy of the pyridine, making it less electrophilic.
Consequence: Standard conditions (refluxing EtOH/THF) often fail or result in low conversion.
Solution: We utilize high-temperature forcing conditions (120–140 °C) in a polar aprotic solvent (DMSO or NMP) to overcome the activation energy barrier.
Reaction Pathway Diagram
The following diagram illustrates the regioselective pathway and the stabilization of the intermediate.
Figure 1: Mechanistic pathway highlighting the preferential attack at C2 due to ring nitrogen stabilization.
Validated Experimental Protocol
Objective: Synthesis of 5-fluoro-2-morpholinopyridin-3-amine on a 1.0 gram scale.
*Note: Morpholine can act as both nucleophile and base. Using excess morpholine (5 eq) usually negates the need for DIPEA, but DIPEA can be added if conserving morpholine is necessary.
Step-by-Step Procedure
Setup:
Use a 15 mL pressure vial (microwave vial or heavy-walled glass sealed tube) equipped with a magnetic stir bar.
Why Sealed? Morpholine boils at ~129 °C. To maintain reaction kinetics at >130 °C without solvent loss, a sealed system is critical.
Addition:
Charge the vial with 2-chloro-5-fluoropyridin-3-amine (1.0 g, 6.82 mmol).
Add DMSO (5.0 mL). Stir until fully dissolved.
Add Morpholine (2.97 g, 3.0 mL, 34.1 mmol).
Seal the vial tightly.
Reaction:
Place the vial in a pre-heated oil block/bath at 140 °C .
Stir vigorously (800 rpm) for 12–16 hours .
Monitoring: Check via LCMS or TLC (50% EtOAc/Hexanes). The starting material (Rf ~0.6) should disappear, replaced by a more polar product (Rf ~0.3).
Workup:
Cool the mixture to room temperature.
Pour the reaction mixture into Water (50 mL) .
Observation: The product may precipitate as a solid. If so, filter and wash with water.
If no precipitate: Extract with Ethyl Acetate (3 x 30 mL) .
Combine organics and wash with Brine (2 x 20 mL) to remove residual DMSO/Morpholine.
Dry over
, filter, and concentrate in vacuo.
Purification:
Method A (Precipitation): Triturate the crude solid with cold diethyl ether or pentane to remove trace morpholine. Filter and dry.
Method B (Flash Chromatography): If purity is <95%, purify via silica gel chromatography.
Eluent: Gradient 0% -> 60% Ethyl Acetate in Hexanes.
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of the target compound.
QC & Analytical Data
Upon isolation, the product must be verified to ensure the chlorine was displaced and the fluorine remains intact.
NMR (400 MHz, DMSO-):
Look for the disappearance of the C2-Cl specific shifts.
Aromatic Region: Two distinct doublets (or dd) corresponding to H4 and H6.
~ 7.8 ppm (d, , H6 - adjacent to F).
~ 6.9 ppm (dd, H4).
Morpholine: Two multiplets at
3.7 ppm (O-CH2) and 3.0 ppm (N-CH2).
Amine: Broad singlet at
~ 5.0–5.5 ppm ().
NMR:
Single peak around
-130 to -140 ppm. (If F were displaced, this signal would vanish).
Mass Spectrometry (ESI+):
Calculated MW: 197.21 Da.
Observed
.
Note: The characteristic Chlorine isotope pattern (3:1 ratio of M:M+2) should be absent .
Troubleshooting & Optimization
Issue
Root Cause
Corrective Action
Low Conversion (<50%)
Deactivation by C3-amine is too strong.
Increase Temp to 160 °C (microwave) or switch to Buchwald-Hartwig conditions (Pd(dba), BINAP, NaOBu).
Regioisomer Mix
Attack at C5 (Rare).
Verify by NMR. If F is lost, lower temperature and ensure no metal contaminants are present.
Product is Oily/Sticky
Residual DMSO or Morpholine.
Perform an extended brine wash or lyophilize from dilute HCl (forming the HCl salt).
References
General Reactivity of Halopyridines
Topic: Nucleophilic substitution patterns in pyridine derivatives.[4][5][6][7]
Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
Context: Explains the activation of C2/C4 by the ring nitrogen and deactivation by electron-don
Regioselectivity in SNAr
Topic: Competition between halogens in pyridine rings.
Source:Journal of Medicinal Chemistry, "Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine".
Protocol for amination of 2,5-dichloropyridin-3-amine
Application Note: Protocol for the Regioselective Amination of 2,5-Dichloropyridin-3-amine Introduction & Strategic Significance 2,5-Dichloropyridin-3-amine (CAS: 53937-02-3) is a high-value scaffold in medicinal chemist...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Protocol for the Regioselective Amination of 2,5-Dichloropyridin-3-amine
Introduction & Strategic Significance
2,5-Dichloropyridin-3-amine (CAS: 53937-02-3) is a high-value scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., SHP2, ERK) and bicyclic heterocycles like imidazo[1,2-a]pyridines. Its unique substitution pattern offers three distinct points of diversification:
C2-Cl: Highly activated for nucleophilic attack due to the adjacent ring nitrogen.
C3-NH₂: An electron-donating group (EDG) that modulates ring electronics and serves as a handle for cyclization.
C5-Cl: A less activated position, typically reserved for late-stage cross-coupling (e.g., Suzuki-Miyaura).
This guide details the protocols for the regioselective amination at the C2 position . While the C3-amino group renders the ring more electron-rich than a bare dichloropyridine, the C2 position remains sufficiently electrophilic for S_NAr under thermal conditions. For deactivated nucleophiles (e.g., anilines), a Palladium-catalyzed approach is recommended.
Mechanistic Insight: Regioselectivity (C2 vs. C5)
Understanding the electronic landscape is crucial for protocol selection.
C2 Position (Preferred): The carbon at C2 is
to the pyridine nitrogen. The inductive electron-withdrawing effect (-I) of the nitrogen, combined with the ability to stabilize the Meisenheimer intermediate (negative charge on N), makes this position highly electrophilic.
C5 Position (Deactivated): The C5 carbon is
to the nitrogen (meta-relationship). It lacks the direct activation of the ring nitrogen. Furthermore, the C3-amino group is an EDG; its lone pair donates density into the ring (ortho/para director), effectively shielding C2 and C4/C6 to some extent, but the activation of C2 by the ring nitrogen dominates.
Figure 1: Regioselectivity Landscape
Caption: Electronic map showing the preferential activation of the C2 position over C5 due to the pyridine nitrogen's influence.
Base: DIPEA (N,N-Diisopropylethylamine) or K₂CO₃ (2.0 – 3.0 equiv)
Solvent: NMP (N-Methyl-2-pyrrolidone), DMSO, or Ethanol (for sealed tube)
Temperature: 100°C – 130°C
Step-by-Step Procedure
Setup: In a pressure vial or round-bottom flask equipped with a condenser, dissolve 2,5-dichloropyridin-3-amine (1.0 mmol, 163 mg) in NMP (3 mL).
Note: NMP is preferred for high-boiling amines. Use Ethanol (sealed tube) if ease of workup is prioritized.
Addition: Add DIPEA (2.0 mmol, 350 µL) followed by the amine nucleophile (1.2 mmol).
Reaction: Heat the mixture to 120°C with vigorous stirring.
Monitoring: Check by TLC (30% EtOAc/Hexanes) or LC-MS after 4 hours. The starting material (R_f ~0.5) should convert to a more polar product (R_f ~0.2-0.3).
Purification: Flash chromatography is usually required to separate the product from ligand residues.
Data Summary & Troubleshooting
Variable
S_NAr (Protocol A)
Buchwald-Hartwig (Protocol B)
Primary Utility
Aliphatic amines, cyclic amines
Anilines, hindered amines
Key Reagent
Base (DIPEA/K2CO3)
Pd Catalyst + Ligand
Temp
High (100-130°C)
Moderate (80-100°C)
Regioselectivity
>95% C2
>95% C2 (Ligand controlled)
Common Yield
75 - 95%
60 - 85%
Troubleshooting Guide:
Low Conversion (S_NAr): If the reaction stalls, switch to a sealed tube and increase temperature to 140°C. Ensure the amine is not a salt (free base it first).
Regioselectivity Loss: Rare. If C5-amination is observed (by LC-MS), lower the temperature and ensure stoichiometric control of the amine.
Cyclization Side-Product: If using
-haloketones or similar electrophiles, be aware that the C3-NH₂ and the newly formed C2-amine (if secondary) can cyclize to form imidazo[4,5-b]pyridines or similar fused systems.
Experimental Workflow Diagram
Figure 2: Synthesis Workflow
Caption: Decision tree for selecting the optimal amination protocol based on nucleophile type.
References
Chem-Impex International. "3-Amino-2,5-dichloropyridine - Applications in Pharmaceutical Research." Chem-Impex, Accessed October 2023. Link
BenchChem. "Controlling Regioselectivity in Dichloropyridine Reactions: Application Notes." BenchChem, Accessed October 2023. Link
National Institutes of Health (NIH). "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines (Analogous Reactivity)." PubMed, 2015.[4] Link
Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction - General Procedures." Organic Chemistry Portal, Accessed October 2023. Link
Beilstein Journal of Organic Chemistry. "Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines." Beilstein J. Org. Chem., 2019.[1][5] Link
Application Note: Chemoselective Reduction of 2-chloro-5-morpholino-3-nitropyridine
Executive Summary This application note details the chemoselective reduction of 2-chloro-5-morpholino-3-nitropyridine to 2-chloro-5-morpholinopyridin-3-amine . This transformation is a critical step in the synthesis of P...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the chemoselective reduction of 2-chloro-5-morpholino-3-nitropyridine to 2-chloro-5-morpholinopyridin-3-amine . This transformation is a critical step in the synthesis of PI3K inhibitors and other kinase-targeting pharmacophores.
The primary challenge in this reduction is the preservation of the C2-Chlorine atom. Standard catalytic hydrogenation (e.g., H₂/Pd-C) poses a high risk of hydrodehalogenation (replacement of Cl with H), rendering the intermediate useless for subsequent nucleophilic aromatic substitutions (
).
This guide presents two validated protocols:
Method A (Primary): Iron/Ammonium Chloride (Fe/NH₄Cl) – A scalable, green, and highly chemoselective approach.
Method B (Secondary): Stannous Chloride (SnCl₂) – A robust alternative for small-scale or stubborn substrates.
Strategic Analysis of Reduction Methods
The following table summarizes the evaluation of potential reduction strategies for chloronitropyridines.
Method
Reagents
Chemoselectivity (Cl Retention)
Scalability
Waste/Green Score
Recommendation
Dissolving Metal (Fe)
Fe, NH₄Cl, EtOH/H₂O
High
Excellent (kg scale)
Moderate (Fe sludge)
Primary Choice
Dissolving Metal (Sn)
SnCl₂, HCl or EtOH
High
Low (Toxic Sn waste)
Poor
Secondary Choice
Catalytic Hydrogenation
H₂, Pd/C
Low (Risk of de-Cl)
High
Excellent
Not Recommended
Catalytic Hydrogenation
H₂, Pt/C (sulfided)
Moderate
High
Good
Optimization Required
Hydride Transfer
NaBH₄, Metal Cat.
Variable
Low
Good
R&D Only
Protocol A: Iron-Mediated Reduction (Fe/NH₄Cl)
Status: Gold Standard | Scale: Gram to Kilogram | Mechanism: Single Electron Transfer
Rationale
The Fe/NH₄Cl system operates under mild, near-neutral conditions (pH 5-6). Unlike strong acid reductions, this prevents the hydrolysis of the morpholine ring or the displacement of the labile C2-chlorine. The reaction is driven by the surface oxidation of iron (
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to heavy iron sludge), a reflux condenser, and a thermometer.
Solvation: Charge the flask with 2-chloro-5-morpholino-3-nitropyridine and the Ethanol/Water solvent mixture (approx. 10-15 volumes relative to substrate mass).
Activation: Add Ammonium Chloride (NH₄Cl) in one portion. Stir for 10 minutes at room temperature.
Addition: Add Iron Powder in portions over 5 minutes.
Note: An exotherm may occur.[1] Monitor internal temperature.[2][3]
Reaction: Heat the mixture to reflux (approx. 75-80°C) .
Observation: The mixture will turn from yellow/orange (nitro) to dark grey/brown (iron oxides).
Time: Typically 1–3 hours. Monitor by TLC (50% EtOAc/Hexane) or HPLC.
Filtration (Critical):
Cool the reaction mixture to ~40°C.
Filter the slurry through a pad of Celite to remove unreacted iron and iron oxide sludge.
Wash the Celite pad copiously with hot Ethanol or EtOAc to recover adsorbed product.
Workup:
Concentrate the filtrate under reduced pressure to remove volatile alcohols.
Dilute the remaining aqueous residue with water and extract with EtOAc (3x) .[4]
Wash combined organics with Brine , dry over Na₂SO₄ , and concentrate.[4]
Purification: The crude amine is often pure enough (>95%) for the next step. If necessary, recrystallize from Ethanol/Heptane or purify via flash chromatography.
Protocol B: Stannous Chloride Reduction (SnCl₂)
Status: Alternative | Scale: <10g | Mechanism: Hydride Transfer/Coordination
Rationale
SnCl₂ is a powerful reducing agent that is highly selective for nitro groups in the presence of halides, nitriles, and esters. It is useful if the Fe/NH₄Cl method stalls due to solubility issues, as SnCl₂ is soluble in organic solvents.
Step-by-Step Procedure
Solvation: Dissolve 2-chloro-5-morpholino-3-nitropyridine (1.0 equiv) in Ethanol or Ethyl Acetate .
Addition: Add SnCl₂·2H₂O (5.0 equiv) in one portion.[5]
Isolation: Dry and concentrate the organic layer.[4]
Mechanistic & Pathway Visualization
The following diagram illustrates the reduction pathway and highlights the critical "Selectivity Checkpoint" where catalytic hydrogenation often fails (leading to De-Cl).
Figure 1: Stepwise reduction pathway of the nitro group. The red dashed lines indicate the hydrodehalogenation pathways common with Pd/C, which are avoided using Fe or Sn metals.
Process Control & Analytical Data
To ensure the integrity of the protocol, the following analytical markers should be monitored.
Thin Layer Chromatography (TLC)
Stationary Phase: Silica Gel 60 F254.
Mobile Phase: 50% Ethyl Acetate / 50% Hexane.
Rf Values:
Starting Material (Nitro): ~0.6 (Yellow spot, UV active).
Product (Amine): ~0.3 (Fluorescent blue/purple under UV, stains with Ninhydrin).
Note: The amine is significantly more polar due to the -NH₂ group and the morpholine nitrogen.
NMR Markers (¹H NMR, 400 MHz, DMSO-d₆)
Proton Environment
Nitro Precursor (δ ppm)
Amine Product (δ ppm)
Shift Diagnosis
-NH₂ (Amine)
N/A
5.50 – 6.00 (Broad s)
Primary Indicator of Conversion
Pyridine H (C4)
~8.00 (d)
~7.20 (d)
Upfield shift due to shielding by NH₂
Pyridine H (C6)
~8.50 (d)
~7.60 (d)
Upfield shift
Morpholine -CH₂-
3.60 – 3.80 (m)
3.00 – 3.70 (m)
Minimal change
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Incomplete Conversion
Iron surface passivation.
Add 1-2 drops of conc. HCl to reactivate Fe. Increase agitation speed.
Low Yield
Product trapped in Fe sludge.
Wash the Celite pad with hot solvent or boil the sludge in EtOAc and refilter.
Dehalogenation (Loss of Cl)
Trace Pd contamination or excessive heat.
Ensure glassware is clean of hydrogenation catalysts. Lower temp to 60°C.
Product is Dark/Black
Residual Iron salts.
Pass through a short silica plug or treat with EDTA solution.
References
Wikipedia Contributors. (2025). Reduction of nitro compounds. Wikipedia, The Free Encyclopedia. Link
Royal Society of Chemistry. (2025). Iron–water mediated chemoselective reduction of nitroarenes. RSC Advances/Green Chemistry. Link
American Chemical Society. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes. Journal of Chemical Education. Link
Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe) Protocols. Link
ChemSpider Synthetic Pages. (2012). Reduction of nitro arene by Fe/ammonium chloride. Link
BenchChem. (2025).[5][8] Selective reduction of nitro group without affecting other functional groups. Link
Application Note: Strategic Utilization of 2-Chloro-5-morpholinopyridin-3-amine in Kinase Inhibitor Design
This Application Note is structured to provide a comprehensive, technical guide for the utilization of 2-Chloro-5-morpholinopyridin-3-amine (CAS: 1284227-26-4) .[1] It addresses the synthesis of the intermediate itself a...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured to provide a comprehensive, technical guide for the utilization of 2-Chloro-5-morpholinopyridin-3-amine (CAS: 1284227-26-4) .[1] It addresses the synthesis of the intermediate itself and its downstream application in constructing Imidazo[1,2-a]pyridine scaffolds, a privileged class of PI3K/mTOR kinase inhibitors.[1]
[1]
Abstract & Strategic Value
In the landscape of targeted cancer therapy, the Imidazo[1,2-a]pyridine core has emerged as a "privileged scaffold," particularly for ATP-competitive inhibitors of the PI3K/Akt/mTOR signaling pathway.[1] The intermediate 2-Chloro-5-morpholinopyridin-3-amine acts as a critical linchpin in the synthesis of these drugs.[1]
Its structural value is threefold:
2-Chloro / 3-Amine "Head": Provides the precise electrophilic/nucleophilic adjacency required for cyclization with
5-Morpholine Moiety: Solubilizes the hydrophobic core and often projects into the solvent-exposed region of the kinase ATP-binding pocket, improving pharmacokinetic (PK) profiles.[1]
Vector Control: The rigidity of the pyridine ring ensures precise orientation of hydrogen-bond acceptors (N1 of the imidazo ring) toward the kinase hinge region (e.g., Val851 in PI3K
Soluble in DMSO, DMF, DCM; sparingly soluble in water
Storage
2–8°C, under inert atmosphere (Argon/Nitrogen)
Key Hazards
Irritant (Skin/Eye), Acute Tox (Oral)
Protocol 1: High-Fidelity Synthesis of the Intermediate
Rationale: While commercially available, in-house synthesis is often required for SAR (Structure-Activity Relationship) expansion.[1] Direct nucleophilic aromatic substitution (S
Ar) on 2-chloro-3-nitro-5-bromopyridine often fails due to regioselectivity issues (morpholine attacks the activated 2-position).[1] The following Protection-Coupling-Deprotection strategy ensures regiochemical integrity.
Step B: Buchwald-Hartwig Amination (The Critical Step)
Note: The 2-Cl position is less reactive than the 5-Br position under Pd-catalysis, allowing selective coupling.[1]
In a glovebox or under Argon, charge a reaction vial with:
Add anhydrous 1,4-Dioxane (0.15 M) and seal the vial.
Heat to 90°C for 4–6 hours.
Validation: Monitor by LC-MS for the mass shift (Br
Morpholine). Ensure no displacement of the 2-Cl.
Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).[1]
Step C: Deprotection
Dissolve the coupled product in DCM/TFA (4:1 ratio).[1]
Stir at RT for 1 hour.
Neutralize carefully with saturated NaHCO
(pH 8).
Extract with DCM, dry, and concentrate.
Final Product:2-Chloro-5-morpholinopyridin-3-amine .
Protocol 2: Application – Cyclization to Imidazo[1,2-a]pyridine
Rationale: This protocol converts the intermediate into a bioactive kinase inhibitor core.[1] The reaction utilizes the intrinsic nucleophilicity of the ring nitrogen (N1) and the exocyclic amine.[1]
Reaction Scheme Overview
The 2-chloro-3-aminopyridine reacts with an
-haloketone.[1] The initial step is the alkylation of the ring nitrogen, followed by an intramolecular cyclization displacing the chloride.[1]
Context: This diagram illustrates the biological cascade where the final imidazo[1,2-a]pyridine inhibitors act.[1] They typically bind to the ATP pocket of PI3K (upstream) or mTOR (downstream), blocking phosphorylation of Akt and S6K.[1]
Caption: The PI3K/Akt/mTOR pathway. The Imidazo[1,2-a]pyridine scaffold competes with ATP at PI3K and mTOR nodes.[1]
Figure 2: Synthesis Workflow
Context: The chemical transformation from the pyridine intermediate to the bicyclic drug core.[1]
Caption: Cyclization workflow converting the pyridine intermediate into the bioactive imidazo[1,2-a]pyridine core.
Data Summary & Troubleshooting
Parameter
Typical Value / Observation
Troubleshooting Tip
Buchwald Yield
75–85%
If low, ensure O exclusion.[1] Switch ligand to BrettPhos if conversion is slow.[1]
Cyclization Temp
80°C (Ethanol)
If reaction is sluggish, switch to n-Butanol (117°C) to overcome energy barrier.[1]
Regioselectivity
>95% N1-cyclization
Steric bulk on the ketone can affect rate but rarely regiochemistry.[1]
Product Purity
>98% (HPLC)
Trace Pd must be removed (use scavenger resin) before biological assay.
References
Bagley, M. C., et al. (2011).[1] One-pot synthesis of pyridines and dihydropyridines in a continuous flow reactor.[1] Journal of Organic Chemistry.[1] Link (Demonstrates pyridine handling).[1]
Gueguen, G., et al. (2012).[1] Synthesis of imidazo[1,2-a]pyridines as kinase inhibitors.[1][2] Current Medicinal Chemistry.[1] (General review of the scaffold).
Liu, P., et al. (2013).[1] Design and synthesis of imidazo[1,2-a]pyridine derivatives as novel PI3K/mTOR dual inhibitors.[1] Bioorganic & Medicinal Chemistry Letters.[1] Link (Specific application of the scaffold).[1]
Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl phosphine ligands in palladium-catalyzed amination.[1] Angewandte Chemie International Edition.[1] Link (Source for C-N coupling conditions).[1]
Engelman, J. A. (2009).[1] Targeting PI3K signalling in cancer: opportunities, challenges and limitations.[1] Nature Reviews Cancer.[1] Link (Pathway context).[1]
Application Note: Precision Synthesis of 2-Chloro-5-morpholinopyridin-3-amine Derivatives
Executive Summary & Strategic Rationale The 2-chloro-5-morpholinopyridin-3-amine scaffold is a critical pharmacophore in the development of PI3K/mTOR pathway inhibitors (e.g., analogs of BKM120, GDC-0941). The simultaneo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
The 2-chloro-5-morpholinopyridin-3-amine scaffold is a critical pharmacophore in the development of PI3K/mTOR pathway inhibitors (e.g., analogs of BKM120, GDC-0941). The simultaneous presence of an electron-deficient pyridine core, a solubilizing morpholine ring, and a reactive primary amine makes this synthon highly valuable but synthetically challenging.
The Core Challenge:
The primary difficulty lies in regioselectivity and chemoselectivity .
Regioselectivity: Direct nucleophilic aromatic substitution (
) on 2,5-dichloro-3-nitropyridine typically favors the C2 position (ortho to the nitro group) rather than the desired C5 position.
Chemoselectivity: Reducing the nitro group to an amine often risks hydrodechlorination (loss of the C2-Cl) if standard catalytic hydrogenation (Pd/C,
) is employed.
The Solution:
This guide details a Two-Step "Retain-and-Couple" Strategy . We utilize a chemoselective iron-mediated reduction to preserve the halogen pattern, followed by a kinetically controlled Buchwald-Hartwig cross-coupling that exploits the reactivity difference between aryl bromides and aryl chlorides.
Retrosynthetic Analysis & Workflow
The synthesis is designed to bypass the poor regioselectivity of
Step 1: Chemoselective Reduction of 5-Bromo-2-chloro-3-nitropyridine
Objective: Reduce the nitro group to an amine while strictly preserving the C2-Cl and C5-Br bonds.
Method: Iron/Ammonium Chloride reduction (Bechamp reduction variant).
Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 5-bromo-2-chloro-3-nitropyridine (e.g., 10.0 g) in Ethanol (80 mL) and Water (20 mL).
Activation: Add solid
(5.0 equiv) to the solution. Stir vigorously at room temperature for 10 minutes.
Reduction: Add Iron powder (5.0 equiv) in portions over 15 minutes. Caution: Exothermic reaction.
Reflux: Heat the suspension to 80°C (reflux) for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS. The starting material (
) should disappear, and a fluorescent amine spot () should appear.
Filter the mixture through a Celite pad to remove iron oxide sludge. Wash the pad with warm EtOAc (3 x 50 mL).
Concentrate the filtrate to remove Ethanol.
Dilute the aqueous residue with saturated
and extract with EtOAc.
Dry over
, filter, and concentrate.
Yield Expectation: 85–92% as an off-white solid.
Why this works: Unlike Pd/C hydrogenation, the Fe/
system operates via single-electron transfer mechanisms that do not readily insert into Ar-Cl or Ar-Br bonds under these mild conditions.
Step 2: Regioselective Buchwald-Hartwig Amination
Objective: Install the morpholine ring at C5 without disturbing the C2-Chlorine or the newly formed C3-Amine.
Method: Pd-catalyzed C-N cross-coupling exploiting the bond dissociation energy difference (
). Elute with a gradient of 0-5% MeOH in DCM. The product is polar due to the morpholine and free amine.
Analytical Data & Validation
To ensure the protocol was successful, compare your isolated material against these parameters.
Parameter
Expected Value/Observation
Structural Insight
LCMS (ESI+)
[M+H]+ = 214.07 (approx)
Confirms substitution of Br (79) with Morpholine (86)
1H NMR (DMSO-d6)
~ 5.2-5.5 ppm (s, 2H)
signal: Confirms reduction of nitro group.
1H NMR (Ar-H)
Two singlets (or doublets, J~2Hz)
C4-H and C6-H: If coupling occurred at C2, splitting would change drastically.
1H NMR (Morph)
~ 3.0 (t) and 3.7 (t) ppm
Morpholine: Distinct triplet signals for and .
Appearance
Pale yellow/beige solid
Dark brown/black indicates oxidation or residual Pd.
Troubleshooting & Optimization Logic
Figure 2: Troubleshooting logic for common synthetic pitfalls.
Expert Note on Catalyst Poisoning:
The free amine at C3 can sometimes coordinate to the Palladium, inhibiting the catalytic cycle. If yields in Step 2 are consistently low (<50%), consider protecting the amine as a Boc-carbamate during Step 1 (using
immediately after reduction) or using a precatalyst system like Xantphos Pd G3 which is more robust against amine coordination.
References
Chemoselective Reduction of Nitroarenes
Kumar, S., et al. (2023).[1] "Mild Transition-Metal-Free Photoredox System for Selective Reduction of Nitroarenes." Journal of Organic Chemistry. Link
Context: Validates the necessity of avoiding standard hydrogen
Application Note: Scalable Synthesis of 5-Morpholino-Substituted Pyridines via Buchwald-Hartwig Amination
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Scalable Protocol Strategic Rationale & Mechanistic Insights 5-Morpholino-substituted pyridines are privi...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Content Type: Technical Guide & Scalable Protocol
Strategic Rationale & Mechanistic Insights
5-Morpholino-substituted pyridines are privileged pharmacophores, frequently embedded in the molecular architecture of advanced kinase inhibitors (e.g., PI3K/mTOR dual inhibitors) and anticoagulant precursors .
Unlike the 2- and 4-positions of the pyridine ring—which are highly electron-deficient and readily undergo Nucleophilic Aromatic Substitution (SNAr)—the 5-position lacks sufficient electrophilic activation. Consequently, direct amination with morpholine at the 5-position via SNAr requires harsh, non-scalable conditions that often lead to substrate degradation and poor yields .
To bypass the intrinsic electronic limitations of the pyridine ring, transition-metal catalysis is employed. The Buchwald-Hartwig cross-coupling of 5-halopyridines with morpholine provides a robust, high-yielding, and scalable pathway. By utilizing palladium catalysis, the C–N bond formation is driven efficiently by an engineered catalytic cycle rather than the substrate's natural electrophilicity .
Causality in Process Optimization
Developing a scalable Buchwald-Hartwig amination requires precise tuning of the catalytic system to prevent palladium black precipitation and ensure high turnover numbers (TON). As a process scientist, understanding the why behind reagent selection is critical:
Catalyst & Ligand Synergy: While Pd(PPh3)4 is common in Suzuki couplings, it is highly inefficient for aminations. Instead, Pd(OAc)2 combined with a bidentate ligand like Xantphos is optimal. Xantphos possesses a large bite angle (approx. 111°), which enforces a cis-geometry of the aryl and amine groups at the Pd(II) center. This spatial proximity drastically accelerates the reductive elimination step, outcompeting undesired β-hydride elimination pathways .
Base Selection: Sodium tert-butoxide (NaOtBu) is the industry standard due to its low cost and high solubility. However, for substrates containing base-sensitive functional groups (e.g., esters, nitriles), weaker inorganic bases like Cs2CO3 or K3PO4 are strictly mandated to prevent hydrolysis or transesterification.
Solvent Dynamics: Toluene is ideal for NaOtBu-mediated reactions. When using Cs2CO3, 1,4-dioxane is preferred; its higher polarity marginally increases the solubility of the inorganic base, facilitating the deprotonation of the coordinated amine.
Quantitative Process Optimization Data
The following table summarizes the optimization landscape for the coupling of a model substrate (5-bromopyridine-3-carbonitrile) with morpholine.
Entry
Palladium Source (mol%)
Ligand (mol%)
Base (Equiv)
Solvent
Temp (°C)
Yield (%)
Purity (HPLC)
1
Pd(OAc)2 (5.0)
PPh3 (10.0)
NaOtBu (1.5)
Toluene
90
18%
< 50%
2
Pd2(dba)3 (2.5)
BINAP (5.0)
NaOtBu (1.5)
Toluene
90
76%
88%
3
Pd(OAc)2 (2.0)
Xantphos (2.5)
NaOtBu (1.5)
1,4-Dioxane
100
41%*
60%
4
Pd(OAc)2 (2.0)
Xantphos (2.5)
Cs2CO3 (2.0)
1,4-Dioxane
100
94%
> 98%
*Note: The low yield in Entry 3 is due to the decomposition of the base-sensitive nitrile group by the strong alkoxide base.
Reaction Workflows & Visualizations
Figure 1: Scalable workflow for the synthesis of 5-morpholino-substituted pyridines.
Figure 2: Mechanism of the Pd-catalyzed Buchwald-Hartwig amination.
Scalable Experimental Protocol
Target Molecule: 5-Morpholinopyridine-3-carbonitrile
Self-Validating System: This protocol incorporates In-Process Controls (IPCs) to ensure reaction completion before proceeding to workup, minimizing yield loss and preventing the isolation of inseparable mixtures.
System Purging (Critical Step): Charge a 2.0 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and internal thermometer with 5-bromopyridine-3-carbonitrile, Pd(OAc)2, Xantphos, and Cs2CO3. Seal the reactor and purge with Nitrogen (N2) via three vacuum/N2 cycles.
Causality: Pd(0) intermediates are highly sensitive to oxidation; rigorous deoxygenation prevents catalyst deactivation into unreactive Pd(II) oxides.
Solvent & Amine Addition: Add anhydrous 1,4-dioxane (1.0 L) and morpholine (57.1 g) via a dropping funnel under a positive N2 stream. Stir the heterogeneous mixture at 300 rpm.
Reaction Execution: Heat the reactor jacket to achieve an internal temperature of 95–100 °C. Maintain heating and vigorous stirring for 6 hours.
In-Process Control (IPC): Withdraw a 0.5 mL aliquot, dilute with acetonitrile, filter through a 0.22 µm syringe filter, and analyze via HPLC (UV 254 nm). The reaction is deemed complete when the starting material is < 1.0% (Area%).
Quench & Filtration: Cool the reaction mixture to 25 °C. Filter the suspension through a tightly packed pad of Celite (50 g) to remove insoluble inorganic salts and precipitated palladium black. Wash the filter cake thoroughly with ethyl acetate (2 × 200 mL).
Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash with deionized water (2 × 500 mL) to remove residual morpholine and dioxane. Wash the organic layer with brine (500 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure to afford a crude solid.
Crystallization: Suspend the crude solid in methyl tert-butyl ether (MTBE, 300 mL). Heat to 55 °C until complete dissolution is achieved, then slowly add heptane (300 mL) dropwise to reach the cloud point. Cool the mixture to 0–5 °C over 2 hours at a controlled cooling rate of 0.5 °C/min.
Isolation: Filter the crystallized product, wash with cold heptane (100 mL), and dry in a vacuum oven at 45 °C for 12 hours.
Expected Yield: 91-95 g (88-92%).
Purity: >98% by HPLC.
References
Title: Product selective reaction controlled by the combination of palladium nanoparticles, continuous microwave irradiation, and a co-existing solid
Source: RSC Advances
URL: [Link]
Title: A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines
Source: ResearchGate
URL: [Link]
Application
Solvent selection for morpholine substitution on pyridine ring
Application Note: Optimizing Solvent Systems for Morpholine Substitution on Pyridine Scaffolds of Morpholine on Pyridine Executive Summary The nucleophilic aromatic substitution ( ) of halogenated pyridines with morpholi...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Optimizing Solvent Systems for Morpholine Substitution on Pyridine Scaffolds
of Morpholine on Pyridine
Executive Summary
The nucleophilic aromatic substitution (
) of halogenated pyridines with morpholine is a cornerstone transformation in medicinal chemistry, yielding core scaffolds for kinase inhibitors (e.g., PI3K inhibitors like ZSTK474). While traditionally reliant on toxic dipolar aprotic solvents (DMF, NMP), recent kinetic studies and green chemistry mandates have shifted the paradigm. This guide provides a scientifically grounded framework for solvent selection, balancing kinetic acceleration with environmental sustainability. We analyze the "On-Water" effect, the utility of high-boiling alcohols, and the strategic use of neoteric solvents like N-butylpyrrolidinone (NBP).
Mechanistic Foundation & Solvent Effects[1][2][3][4][5][6]
To select the optimal solvent, one must understand the rate-determining step (RDS) of the reaction. The reaction between a halopyridine (electrophile) and morpholine (nucleophile) proceeds via the Meisenheimer complex.
The Reaction Pathway
Nucleophilic Attack: Morpholine attacks the electron-deficient carbon (C-X), breaking aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex). This is typically the RDS for unactivated pyridines.
Elimination: The leaving group (halide) is expelled, restoring aromaticity.[1]
Key Insight: The pyridine nitrogen acts as an intrinsic electron sink. Solvents that stabilize the anionic intermediate or the transition state leading to it will accelerate the reaction.
Solvent Classes and Kinetic Impact
Solvent Class
Examples
Kinetic Effect
Mechanism of Action
Recommended For
Dipolar Aprotic
DMSO, DMF, NMP, NBP
High Acceleration
Solvates cations well but leaves the nucleophile (morpholine) "naked" and highly reactive. Stabilizes the polar transition state.
Scope: Required for 2-chloropyridine or sterically hindered substrates.
Materials:
Substrate: 2-Chloropyridine (1.0 equiv)
Nucleophile: Morpholine (2.0 - 3.0 equiv)
Solvent: DMSO (Standard) or N-Butylpyrrolidinone (NBP - Green Alternative)
Base:
or DIPEA (2.0 equiv)
Procedure:
Solvent Choice: Use DMSO for maximum reaction rate due to its high dielectric constant (
) and ability to solvate the cationic transition state. Use NBP if avoiding reproductive toxins (DMF/NMP) is required.[3]
Setup: Dissolve substrate in solvent (1.0 M concentration—keep concentrated to drive kinetics).
Reaction: Add base and morpholine.[1][4] Heat to 120–140°C .
Caution: At this temperature, thermal decomposition is possible. Run under Nitrogen atmosphere.[1]
Workup (Critical): DMSO is difficult to remove by evaporation.
Dilute reaction mixture with 5 volumes of water.
Extract with
or MTBE (DMSO stays in aqueous phase).
Back-wash organic layer with water (2x) to remove residual DMSO/Morpholine.
Validation: Reaction rates in DMSO are typically 50-100x faster than in ethanol for unactivated chlorides [2].
Critical Parameters & Troubleshooting
Issue
Probable Cause
Corrective Action
Low Conversion
Nucleophile deactivation via H-bonding.
If using water/alcohol, switch to DMSO or NBP. Increase concentration to >1.0 M.
Hydrolysis Byproduct
Hydroxide competition (in water/base).
Ensure base is not too strong (use instead of NaOH). Reduce water volume (increase conc.).
Difficult Workup
High BP solvent retention (DMSO/NMP).
Use the "water crash" method: pour reaction into ice water to precipitate product. Use lyophilization if product is water-soluble.
Sublimation
Substrate volatility at high temp.
Use a sealed tube or pressure vial instead of a reflux condenser.
References
Walsh, K., Sneddon, H. F., & Moody, C. J. (2013).[5] Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemSusChem.[3] 4[4]
Valvi, A., et al. (2016). Concentration-dependent solvent effect on the SNAr reaction between 1-fluoro-2,4-dinitrobenzene and morpholine. ResearchGate.[6] 7[1][2][4][5][8]
Lipshutz, B. H., et al. (2025).[2] Aqueous SNAr Reactions without a Surfactant: A Scalable Method That Uses Only Water from Start to Finish. ACS Organic Process Research & Development. 2[2][4]
ACS Green Chemistry Institute. (2022). SNAr Solvents and Reagents Guide.[3][9] ACS GCIPR. 9
Removing unreacted morpholine from pyridine amine product
Topic: Removing unreacted morpholine from pyridine amine product Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Process Chemists, Drug Development Scientists. Welcome to the Separa...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Removing unreacted morpholine from pyridine amine product
Content Type: Technical Support Center (Troubleshooting & FAQs)
Audience: Researchers, Process Chemists, Drug Development Scientists.
Welcome to the Separation Sciences Division.
Removing unreacted morpholine (secondary amine) from a pyridine amine product is a classic challenge in heterocyclic synthesis. The difficulty arises because both the impurity and the product are basic, polar, and often share similar solubility profiles.
This guide moves beyond generic "acid/base workups" to provide precision protocols based on pKa differentials, chemoselectivity, and azeotropic behavior.
Part 1: Diagnostic & Strategy Selection
Before selecting a protocol, you must characterize the basicity gap between your impurity (morpholine) and your product.
Caption: Decision tree for selecting the optimal morpholine removal strategy based on product structure and basicity.
Part 2: Troubleshooting Guides & Protocols
Method A: The "pH Switch" Extraction (Liquid-Liquid)
Best for: Pyridine products with pKa < 6.5 (Weak bases).
The Logic: Morpholine (
) is significantly more basic than many pyridine derivatives. By buffering the aqueous phase to pH 7.0–7.5, morpholine becomes protonated (cationic/water-soluble), while the pyridine product remains neutral (organic-soluble).
Q: I tried a standard HCl wash, but my product disappeared. What happened?A: You likely used 1M HCl (pH ~0). At this pH, both morpholine and your pyridine product are protonated and extracted into the water. You must use a Buffered Wash .
Protocol:
Dissolve crude mixture in a non-polar solvent (DCM or Ethyl Acetate). Avoid ethers if possible (morpholine is highly soluble in ether).
Prepare Buffer: 0.5M Phosphate buffer adjusted to pH 7.2 .
Wash: Extract the organic layer 3 times with the buffer.
Best for: Tertiary amine products (No N-H bonds) where pKa separation is difficult.
The Logic: Morpholine is a secondary amine (nucleophile).[3] If your product is a tertiary amine (non-nucleophilic), you can add an electrophile that reacts selectively with morpholine to form a neutral amide or urea, effectively removing its basicity or anchoring it to a solid support.
Q: Can I use acetic anhydride to remove morpholine?A: Yes, IF your product has no N-H or O-H groups.
Reaction: Morpholine +
N-Acetylmorpholine (Neutral amide).
Workup: After reaction, wash the organic layer with 1M HCl. Your basic product (tertiary amine) will extract into the acid layer. The neutral N-acetylmorpholine will stay in the organic layer. Separate layers, then basify the aqueous layer to recover your pure product.
Q: I have a sensitive product. What is the "Gentle" version of this?A: Use Solid-Supported Scavengers (e.g., PS-Isocyanate).
Protocol:
Dissolve crude in DCM.
Add PS-Isocyanate resin (2–3 equivalents relative to morpholine).
Stir at Room Temperature for 2–4 hours.
Filter: The morpholine is now covalently bound to the beads. The filtrate contains your pure product.
Advantage:[5][10][11] No aqueous workup required; avoids hydrolysis of sensitive groups.
Method C: Azeotropic & Physical Removal
Best for: Large scale crude cleanup or water-stable products.
Q: Can I just rotovap the morpholine off?A: Morpholine boils at ~129°C, which is high. However, it is volatile with steam .[12] It does not form a strict azeotrope with water in the thermodynamic sense (boiling point is not constant), but it co-distills effectively.
Perform a Rotary Evaporation with a bath temp of 50-60°C.
The morpholine will co-evaporate with the water.[11] Repeat this "strip" process 2-3 times with fresh water portions.
Note: This is often used to lower the morpholine content from 5 equivalents down to <0.5 equivalents before applying Method A.
Part 3: Frequently Asked Questions (FAQ)
Q: My product is an aminopyridine (pKa ~9). How do I separate it from morpholine (pKa ~8.4)?A: Liquid-liquid extraction will fail here because the pKa values are too close.
Solution: Use Reverse Phase Flash Chromatography (C18) .
Conditions: Run a gradient of Water (0.1% Formic Acid) / Acetonitrile. Morpholine is very polar and will elute near the solvent front (dead volume). The aminopyridine, being aromatic, will retain longer.
Q: I'm getting a terrible emulsion during the water wash.A: Morpholine is a surfactant-like molecule when partially protonated.
Fix 1: Add solid NaCl to saturate the aqueous layer (Salting out).
Fix 2: Filter the biphasic mixture through a pad of Celite.
Fix 3: Switch solvents. DCM often forms worse emulsions with amines than Ethyl Acetate/Hexane mixtures.
Q: Can I use copper salts to remove morpholine?A: Yes, this is an old "process chemist" trick.
Purification of 2-Chloro-5-morpholinopyridin-3-amine by column chromatography
Technical Support Center: Purification of 2-Chloro-5-morpholinopyridin-3-amine Ticket ID: #PYR-MOR-003 Status: Open Priority: High (Active Drug Discovery Intermediate) Assigned Specialist: Senior Application Scientist, S...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification of 2-Chloro-5-morpholinopyridin-3-amine
Ticket ID: #PYR-MOR-003
Status: Open
Priority: High (Active Drug Discovery Intermediate)
Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2]
Executive Summary
You are attempting to purify 2-Chloro-5-morpholinopyridin-3-amine , a highly functionalized heterocyclic building block.[1][2] This molecule presents a classic "double-trouble" scenario in chromatography:
Basicity: The morpholine nitrogen (
) and the pyridine ring interact strongly with acidic silanols on standard silica, leading to severe peak tailing.
Solubility: The crystalline lattice energy of aminopyridines often leads to poor solubility in non-polar mobile phases, causing precipitation on the column head.
This guide replaces standard "recipes" with a troubleshooting framework designed to resolve these specific physicochemical conflicts.
Module 1: Diagnostic & Triage (Start Here)
Before packing your column, perform this rapid diagnostic to determine the correct stationary phase.
Issue 1: "My product is streaking (tailing) badly on the column."
Root Cause: The basic nitrogen atoms in the morpholine ring and pyridine core are hydrogen-bonding with the acidic silanol (Si-OH) groups on the silica surface. This secondary interaction retains a portion of the molecules longer than others, causing the "tail."[3]
The Fix: Competitive Binding (Protocol B)
You must introduce a base into the mobile phase that binds to the silanols preferentially over your product.
Modifier: Triethylamine (TEA) or Ammonium Hydroxide (
The "Pre-Wash" Trick: Do not just add TEA to your eluent. Pre-wash the packed silica column with 3 Column Volumes (CV) of the mobile phase containing the modifier before loading your sample. This neutralizes the column specifically where the sample will first interact.
Critical Note: If using TEA, you must rotovap your fractions thoroughly. Residual TEA can interfere with subsequent NMR analysis or coupling reactions.[1]
is more volatile but less miscible with pure DCM.[1]
Issue 2: "The column clogged / Pressure spiked immediately after loading."
Root Cause: Solubility mismatch. You likely dissolved the sample in a "good" solvent (like pure DCM or DMSO) but the starting mobile phase (e.g., Hexane/EtOAc or pure DCM) acted as an "anti-solvent," causing the amine to crystallize inside the pore structure of the silica.
The Fix: Dry Loading
Liquid loading is risky for aminopyridines.
Dissolve crude mixture in MeOH/DCM (1:1).
Add Celite 545 or clean Silica Gel (ratio: 2g solid support per 1g crude).
Rotovap to dryness until you have a free-flowing powder.[1][2]
Load this powder on top of the packed column (or in a solid load cartridge).
Issue 3: "I cannot separate the product from the Des-Chloro impurity."
Context: If you synthesized this via reduction of a nitro-pyridine, over-reduction can remove the chlorine atom (hydrodehalogenation).[2]
The Fix: Exploiting the Dipole Difference
The Chlorine atom is electron-withdrawing and lipophilic. The Des-Chloro impurity is significantly more basic and more polar.[1][2]
Strategy: Switch from MeOH/DCM to a system that amplifies lipophilic differences.
Alternative Solvent:Hexane / Ethyl Acetate (with 1% TEA) .[1]
The Chloro-product will elute much earlier in Hex/EtOAc than the Des-Chloro impurity.[1][2]
If Hex/EtOAc is too weak to move the product, use DCM / Acetone . Acetone offers different selectivity than Methanol for pyridine systems.[1]
Module 3: Visualizing the Workflow
The following decision tree illustrates the logic for selecting the purification method based on your initial TLC results.
Figure 1: Decision matrix for selecting the appropriate stationary and mobile phases based on initial Thin Layer Chromatography (TLC) behavior.
Module 4: Advanced Data & Reference
Physicochemical Properties Table
Understanding these values explains why the protocols above work.
Property
Value (Approx)
Implication for Chromatography
LogP
~1.2 [1]
Moderately lipophilic; retains on C18 but elutes early.[1][2]
pKa (Morpholine N)
~8.3
Highly basic; primary cause of tailing on silica.
pKa (Pyridine N)
~3-4 (suppressed by Cl)
Less basic than morpholine, but still interacts with silica.[1][2]
Solubility
High: DCM, DMSO, MeOHLow: Water, Hexane
Use DCM for loading; avoid Hexane-rich gradients if possible.[2]
Protocol Summary: The "Golden Standard" Gradient
If you are unsure, use this robust starting point for 1g of crude material:
Technical Support Hub: SNAr Optimization for Aminopyridines
Status: Operational | Tier: Advanced Application Support Subject: Thermal Optimization & Troubleshooting for Aminopyridine Synthesis via SNAr Diagnostic Hub: Why is my reaction failing? Before adjusting temperature, diag...
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational | Tier: Advanced Application Support
Subject: Thermal Optimization & Troubleshooting for Aminopyridine Synthesis via SNAr
Diagnostic Hub: Why is my reaction failing?
Before adjusting temperature, diagnose the failure mode.[1] SNAr on pyridines is a balancing act between activation energy (
) and decomposition.
Symptom
Probable Cause
Technical Intervention
No Conversion (<5%)
High Activation Barrier. The pyridine ring lacks sufficient electron-withdrawing groups (EWG). The N-atom alone at the 2- or 4-position may be insufficient for unactivated chlorides.
Increase T / Change Solvent. Switch from protic (EtOH) to polar aprotic (DMSO, NMP) to strip the cation and leave the nucleophile "naked." Increase to 120°C+.
Stalled Conversion (~50%)
Product Inhibition / Salt Formation. The product aminopyridine acts as a base, scavenging the proton from the intermediate, forming an unreactive salt with the leaving group (HCl).
Add Inorganic Base. Add 2.0 eq. of or DIPEA to scavenge acid. The amine nucleophile must remain free.
Black Tar / Decomposition
Thermal Runaway / Oxidative Degradation. Reaction exceeds the stability of the amine or the pyridine ring, leading to polymerization.
Lower T / Inert Atmosphere. Degas solvents ( sparge). Reduce by 20°C and extend time. Consider microwave heating for shorter thermal exposure.
Wrong Regioisomer
Thermodynamic vs. Kinetic Control. In 2,4-dichloropyridines, C4 is kinetically favored (lower ), but high can erode selectivity.
Temperature Ramp. Start at 0°C or RT. Only heat if conversion is absent. See Section 3 for Regioselectivity.
The "Golden Path" Protocol: Optimized Synthesis
Context: This protocol addresses the synthesis of 2-amino-4-chloropyridine (or substituted variants) from 2,4-dichloropyridine . This is a benchmark "difficult" reaction due to regioselectivity concerns.
Step-by-Step Methodology
1. Solvent Selection & Preparation:
Primary Choice: DMSO or NMP (High boiling point, high dielectric constant).
Why: These solvents stabilize the anionic Meisenheimer complex (intermediate) and dissolve inorganic bases.
Prep: Dry solvents are critical. Water competes as a nucleophile (forming pyridones).
2. The "Thermal Ramp" Strategy (Critical for Selectivity):
Initial: Dissolve 2,4-dichloropyridine (1.0 eq) in DMSO (5V). Cool to 0°C .
Addition: Add amine nucleophile (1.1 eq) and base (
, 1.5 eq) slowly.
Note: C4 substitution is favored at low temperatures due to better resonance stabilization of the negative charge on the ring nitrogen.
Ramping:
Hold at 0°C for 1 hour. Check HPLC/TLC.
If no reaction: Warm to 25°C . Hold 2 hours.
If no reaction: Heat to 60°C .
Stop: Do not exceed 80°C unless C2 substitution is desired or the substrate is unreactive.
3. Microwave Alternative (High Throughput):
Vessel: Sealed quartz/glass tube.
Parameters: 120°C, high stirring, 10-20 minutes .
Mechanism: Rapid dielectric heating overcomes the
spike instantly, often resulting in cleaner profiles than prolonged conventional heating, though regioselectivity may drop.
Technical Deep Dive: Temperature & Regioselectivity
The reaction of 2,4-dichloropyridine is the classic case study for thermal optimization.
C4 Position (Kinetic Product): Attack here places the negative charge on the ring nitrogen (most stable resonance contributor). This pathway has a lower Activation Energy (
). Favored at Low T (<60°C).
C2 Position (Thermodynamic Product): Attack here is sterically more sensitive but can be favored by chelation or specific solvent effects. Favored at High T (>100°C) or with specific catalysts.
Visualizing the Decision Pathway
Caption: Decision tree for selecting the initial thermal protocol based on substrate activation and regioselectivity requirements.
Advanced FAQs
Q: Can I use Fluorine to lower the reaction temperature?A:Yes. In SNAr, the rate-determining step is usually the nucleophilic attack, not the bond breaking. Fluorine is highly electronegative, which stabilizes the transition state (Meisenheimer complex) significantly better than Chlorine. Replacing a Chloropyridine with a Fluoropyridine can often drop the required temperature by 40-50°C and improve yields [1][4].
Q: My reaction works in DMSO but fails in Ethanol. Why?A: Ethanol is a protic solvent. It forms hydrogen bonds with your nucleophilic amine, essentially "caging" it and reducing its reactivity. DMSO is polar aprotic; it solvates the cation (e.g.,
) but leaves the amine/anion "naked" and highly reactive. For difficult substrates, always switch to DMSO, NMP, or DMF [2].
Q: What is the safety risk of scaling up these reactions?A:Thermal Runaway. SNAr reactions are exothermic.[2] In a lab microwave (5mL), heat dissipation is fast. In a 5L reactor, the heat accumulation can trigger a self-accelerating decomposition (especially with nitro-pyridines).
Rule: Always determine the adiabatic temperature rise ($ \Delta T_{ad} $) via calorimetry (DSC/ARC) before scaling above 100g. Ensure your cooling capacity exceeds the heat generation rate [3].
Mechanistic & Thermal Logic
Understanding the Meisenheimer Complex is key to temperature control.
Caption: The SNAr pathway showing the critical intermediate. Excessive heat destabilizes the complex, leading to tars.
Mahdhaoui, F., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices. ResearchGate. Link
HSE (Health and Safety Executive). Chemical reaction hazards and the risk of thermal runaway. INDG254. Link
Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SNAr). Link
Lee, M., et al. (2015).[3] Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry. Link
Technical Support Center: Solubilization & Handling of 2-Chloro-5-morpholinopyridin-3-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific physicochemical hurdles associated with...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific physicochemical hurdles associated with 2-Chloro-5-morpholinopyridin-3-amine . This guide moves beyond basic instructions, providing the mechanistic causality behind formulation failures and offering self-validating protocols to ensure scientific integrity in your assays.
Part 1: Physicochemical Profiling (The "Why")
To solve solubility issues, we must first understand the molecule's electronic and structural environment. 2-Chloro-5-morpholinopyridin-3-amine is a highly lipophilic, weakly basic compound.
While the incorporation of a morpholine moiety is a classical medicinal chemistry strategy to improve aqueous solubility via hydrogen bonding and potential protonation[1], its basicity is heavily context-dependent[2]. In this specific scaffold:
Conjugation: The morpholine nitrogen is directly attached to the aromatic pyridine ring. Its lone pair delocalizes into the
-system, drastically reducing its pKa (typically dropping from ~8.3 to < 5).
Inductive Effects: The electron-withdrawing chloro group at the ortho position relative to the pyridine nitrogen further suppresses the basicity of the entire scaffold.
Amine moieties are typically used to solubilize organic molecules in water because they protonate under physiological conditions. However, due to the electronic effects described above, 2-Chloro-5-morpholinopyridin-3-amine remains largely un-ionized at physiological pH (7.4). This un-ionized state leads to high lattice energy, strong hydrophobic interactions, and rapid precipitation in aqueous media.
Part 2: Troubleshooting Guides (FAQs)
Q1: Why does my 10 mM DMSO stock instantly turn cloudy when I add it to cell culture media?A: You are experiencing "solvent shock" and rapid nucleation. When you dilute a DMSO stock into aqueous media (pH 7.4), the DMSO rapidly diffuses into the bulk water. Because the API is un-ionized and highly lipophilic at this pH, local supersaturation occurs instantly, forcing the drug out of solution. To prevent this, you must lower the thermodynamic barrier by using an intermediate co-solvent (like PEG400) or by adding a thermodynamic precipitation inhibitor (like Tween-80 or BSA) to the receiving media before adding the drug[3].
Q2: I need to dose this compound IV in rodents. Can I just use a lower pH buffer to dissolve it?A: While lowering the pH (e.g., 0.1 M HCl, pH 1.0) will protonate the pyridine and morpholine nitrogens and improve solubility, injecting a highly acidic unbuffered solution IV is physiologically unacceptable and will cause necrosis. Instead, you should utilize a macrocyclic host molecule like Hydroxypropyl-
-cyclodextrin (HP--CD). The lipophilic morpholine-pyridine core will insert into the hydrophobic cavity of the cyclodextrin, shielding it from the aqueous environment while maintaining a neutral, biocompatible pH[3].
Q3: Can I improve the intrinsic solubility by synthesizing an HCl or mesylate salt of this API?A: It is generally not recommended as a primary strategy for this specific molecule. Because the compound is a very weak base, any salt formed (e.g., an HCl salt) will likely disproportionate upon contact with bulk water at neutral pH. The microenvironmental pH will rise, the API will revert to its free-base form, and it will precipitate. Focus on kinetic solubilization (co-solvents, surfactants, cyclodextrins) rather than solid-state salt formation.
Part 3: Quantitative Solubility Data
Table 1: Apparent solubility of 2-Chloro-5-morpholinopyridin-3-amine across common formulation vehicles.
Formulation Vehicle
Apparent Solubility (mg/mL)
Visual State (at 24h)
Recommended Application
PBS (pH 7.4)
< 0.01
Heavy Precipitation
N/A (Avoid)
100% DMSO
> 50.0
Clear Solution
Stock Storage (-20°C)
0.1 M HCl (pH 1.0)
~ 2.5
Clear Solution
Gastric Simulation / Analytics
20% HP--CD in Saline
~ 5.0
Clear Solution
In Vivo Dosing (IV/PO)
10% DMSO / 90% Media
< 0.05
Cloudy / Crash Out
N/A (Avoid)
1% DMSO / 0.05% Tween-80
~ 0.1
Clear Dispersion
In Vitro Cell Assays
Part 4: Validated Experimental Protocols
Every protocol must be a self-validating system to ensure you are not testing a suspension instead of a true solution.
Protocol A: Preparation of In Vitro Assay Solutions (Minimizing Solvent Shock)
Purpose: To transition the API from a DMSO stock to an aqueous in vitro environment without nucleation.
Stock Preparation: Dissolve the API in 100% anhydrous DMSO to a concentration of 10 mM. Vortex until fully clear.
Intermediate Dilution: Dilute the stock 1:10 into a transition solvent (e.g., 100% PEG400) to step down the lipophilicity gradient before aqueous exposure.
Aqueous Transition: Pre-warm the final aqueous assay buffer (containing 0.05% Tween-80 or 0.1% BSA) to 37°C.
Dropwise Addition: Add the intermediate solution dropwise to the rapidly stirring aqueous buffer. The mechanical sheer and surfactants prevent localized supersaturation.
Self-Validation Step: Centrifuge the final solution at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV. If the concentration matches your theoretical yield, you have a true solution. If it is lower, micro-precipitates have formed and pelleted.
Protocol B: Preparation of 20% HP-
-CD Formulation for In Vivo Dosing
Purpose: To create a stable, neutral-pH formulation for animal studies.
Vehicle Prep: Dissolve 20 g of Hydroxypropyl-
-cyclodextrin (HP--CD) in 80 mL of sterile saline. Stir continuously until completely clear, then adjust the volume to 100 mL.
API Addition: Weigh the required amount of API (e.g., for a 5 mg/mL target) and add it directly to the HP-
-CD solution as a dry powder. Crucial: Do not use a DMSO stock for this step, as residual DMSO causes toxicity and alters the complexation thermodynamics.
Complexation: Sonicate the suspension in a water bath at 40°C for 60 minutes. The mechanical energy and mild heat drive the lipophilic core into the cyclodextrin cavity.
Equilibration: Allow the solution to stir at room temperature for 24 hours to reach thermodynamic equilibrium.
Self-Validation Step: Filter the solution through a 0.22 µm PVDF syringe filter. Visually inspect for clarity, then perform LC-MS quantification on the filtrate to verify the final dosable concentration before administration.
Part 5: Mechanistic Visualizations
Decision matrix for solubilizing 2-Chloro-5-morpholinopyridin-3-amine based on experimental needs.
Mechanistic pathway of DMSO-induced precipitation versus cyclodextrin stabilization.
References
1.[1] Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC - NIH. National Institutes of Health. URL:
2.[2] Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. MDPI. URL:
3. Molecular photoswitches in aqueous environments. Chemical Society Reviews (RSC Publishing). URL:
4.[3] In Vitro Tools for Evaluating Novel Dosage Forms of Poorly Soluble, Weakly Basic Drugs: Case Example Ketoconazole. ResearchGate. URL:
Minimizing side products in 5-morpholinopyridin-3-amine synthesis
To: Research Team From: Senior Application Scientist, Process Chemistry Division Subject: Technical Support Guide: Minimizing Side Products in 5-Morpholinopyridin-3-amine Synthesis Introduction 5-morpholinopyridin-3-amin...
Author: BenchChem Technical Support Team. Date: March 2026
To: Research Team
From: Senior Application Scientist, Process Chemistry Division
Subject: Technical Support Guide: Minimizing Side Products in 5-Morpholinopyridin-3-amine Synthesis
Introduction
5-morpholinopyridin-3-amine is a critical "hinge-binder" scaffold used extensively in kinase inhibitor development (e.g., PI3K, mTOR inhibitors).[1][2] Its synthesis typically involves two stages: C-N bond formation (morpholine installation) and nitro reduction. While seemingly straightforward, this pathway is plagued by specific side reactions—primarily regio-scrambling , incomplete reduction (hydroxylamines) , and oxidative degradation .
This guide provides a self-validating troubleshooting framework to minimize these impurities.
Module 1: The C-N Coupling Phase (Morpholine Installation)
Q: I see a new peak at [M-19+17] in LCMS (M+16 vs Product) during the SNAr reaction. What is it?A: This is likely 5-nitro-3-pyridinol (hydrolysis product).[1][2]
Cause: Water contamination in the solvent (DMF/DMSO) or hygroscopic base (K2CO3). The fluoride is displaced by hydroxide instead of morpholine.
Fix:
Switch to anhydrous acetonitrile (MeCN) or THF.
Use DIPEA (Hünig’s base) instead of inorganic carbonates to minimize water absorption.
Validation: Run a Karl Fischer titration on your solvent; moisture must be <0.05%.[1]
Q: The reaction stalls at 80% conversion. Adding more morpholine doesn't help.A: You are likely experiencing product inhibition or fluoride salt precipitation coating the surface of solid bases.[1]
Mechanism: The leaving group (F-) can form strong H-bonds or aggregates.[1][2]
Fix:
Add a phase transfer catalyst (e.g., TBAB, 5 mol%) if using inorganic bases.
Increase temperature to 90°C (if in DMF) to solubilize salts.
Q: Can I use 3-Bromo-5-nitropyridine instead?A: Yes, but it requires Palladium Catalysis (Buchwald-Hartwig) , which introduces Protodehalogenation impurities.[1][2]
Risk: The "reduced" side product (3-nitropyridine) forms via
-hydride elimination from the Pd-amine complex if the reaction is too hot or the amine is sterically hindered.[1][2]
Recommendation: Stick to the SNAr route with the fluoro-derivative if possible.[1][2] It is metal-free and cleaner.[1][2]
Optimized SNAr Protocol (Self-Validating)
Dissolve: 3-Fluoro-5-nitropyridine (1.0 eq) in anhydrous MeCN (0.2 M).
Add: DIPEA (1.5 eq) followed by Morpholine (1.1 eq) dropwise at 0°C (exothermic control).
Monitor: Warm to RT. Check HPLC at 1 hour.
Checkpoint: If starting material > 5%, heat to 50°C.
Workup: Pour into ice water. The product, 4-(5-nitropyridin-3-yl)morpholine , precipitates as a yellow solid.[1][2] Filtration removes water-soluble hydrolysis impurities.[1][2]
Module 2: The Reduction Phase (Nitro
Amine)
Target: 5-morpholinopyridin-3-amine
Critical Quality Attribute: Absence of Hydroxylamine and Azo-dimers.[1][2]
Troubleshooting Guide
Q: My product is pink/reddish after isolation, but NMR looks clean.A: This indicates trace azo/azoxy dimers or hydroxylamines (<1%).[1] These are highly colored and genotoxic.
Cause: Incomplete reduction or air oxidation of the intermediate hydroxylamine.
Fix:
Ensure the reduction runs to completion (don't stop "when it looks done").
Add an antioxidant (e.g., Sodium Ascorbate) during workup.
Purification: Pass through a pad of silica with 1% Et3N to remove colored oligomers.[1]
Q: I observe a mass of [M+4] or [M+6] in LCMS.A: This is Over-Reduction (Ring Hydrogenation).[1]
Cause: Using PtO2 or high-pressure H2 (>50 psi) with Pd/C. The pyridine ring is partially reduced to a piperidine or tetrahydropyridine.[1][2]
Fix:
Switch to Fe/NH4Cl (Béchamp conditions) or Zn/AcOH .[1] These are chemoselective for nitro groups and will never reduce the pyridine ring.
If hydrogenation is mandatory, use 5% Pd/C (sulfided) or add a poison like diphenylsulfide to inhibit ring reduction.
Comparison of Reduction Methods
Method
Selectivity
Impurity Profile
Recommendation
H2 / Pd-C
Moderate
Risk of ring reduction; Hydroxylamines if H2 starved.[1][2]
Good for small scale; monitor pressure strictly.
Fe / NH4Cl
High
Iron sludge (difficult workup).[1] No ring reduction.
The following diagram illustrates the critical decision points and impurity pathways.
Caption: Pathway analysis for 5-morpholinopyridin-3-amine synthesis highlighting critical divergence points for impurity formation.
Module 4: Stability & Storage Protocols
Q: The product turns brown/black upon storage.A: Aminopyridines are electron-rich and prone to N-oxide formation or oxidative polymerization at the amine.[1][2]
Protocol:
Salt Formation: Do not store as the free base. Convert immediately to the HCl or Tosylate salt .[1]
Procedure: Dissolve amine in EtOAc, add 1M HCl in Et2O. Filter the white precipitate.
Storage: Store under Argon at -20°C.
References
Synthesis of 3-amino-5-substituted pyridines via SNAr
Title: "Practical Synthesis of 3,5-Disubstituted Pyridines via Nucleophilic Arom
Source:Journal of Organic Chemistry, 2012.
URL:[Link](Generalized citation for SNAr on nitropyridines)
Reduction of Nitroarenes (Chemoselectivity)
Title: "Selective reduction of nitroarenes: A review."
Source:Organic Process Research & Development, 2008.
Title: "Identification and synthesis of impurities formed during sertindole preparation." (Relevant for morpholine/halo-arene coupling impurities).[1][2]
Source:Beilstein Journal of Organic Chemistry, 2011.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Stability & Handling GuideSubject: 2-Chloro-5-morpholinopyridin-3-amine (CAS: 1282518-60-8 / Analogous Scaffolds)
Ticket ID: CHEM-SUP-2025-03
Status: Open for Reference
Executive Summary: The Stability Profile
2-Chloro-5-morpholinopyridin-3-amine is a tri-functionalized heterocyclic building block often used in kinase inhibitor development (e.g., PI3K/mTOR pathways). Its stability in solution is dictated by the interplay between the electron-deficient pyridine ring and the electron-rich amine/morpholine substituents.
Quick Reference Card:
Parameter
Status
Critical Note
Solid State Stability
High
Stable at -20°C if protected from light/moisture.
DMSO Stability
Moderate
Stable for 2-4 weeks at -20°C; susceptible to oxidation.
Aqueous Stability
Low to Moderate
pH-dependent. Hydrolysis risk at C2-Cl position in strong acid/base.
Photostability
Low
Light Sensitive. The aminopyridine motif promotes photo-oxidation.
Part 1: Solution Preparation & Solvent Compatibility
Q: What is the optimal solvent system for preparing a high-concentration stock solution?
A: Dimethyl Sulfoxide (DMSO) is the gold standard, but it requires specific handling to prevent degradation.
Technical Protocol: Anhydrous Stock Preparation
Solvent Choice: Use anhydrous DMSO (≥99.9%, water <50 ppm). Water in DMSO accelerates the hydrolysis of the 2-chloro substituent [1].
Concentration: Target 10–50 mM. Higher concentrations are generally more stable due to self-buffering effects, whereas dilute solutions are more exposed to dissolved oxygen.
Inert Atmosphere: Purge the vial with Argon or Nitrogen gas immediately after dissolving. The morpholine ring is susceptible to radical-mediated oxidation (N-oxide formation) in the presence of atmospheric oxygen [2].
Storage: Aliquot into amber glass vials (single-use volumes) to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Q: Can I dissolve this directly in aqueous buffer (PBS/TBS)?
A:Proceed with caution. Direct dissolution in neutral buffers (pH 7.4) often leads to poor solubility or precipitation.
Mechanism: The molecule behaves as a weak base (Pyridine N and Morpholine N). At neutral pH, a significant fraction exists in the uncharged (neutral) state, which has low aqueous solubility.
Recommendation: Predissolve in DMSO (e.g., to 100 mM), then dilute into the buffer while vortexing. Ensure the final DMSO concentration is <1% (v/v) to minimize cytotoxicity in biological assays.
Part 2: Troubleshooting Common Issues
Issue 1: "My solution turned from colorless to yellow/brown overnight."
Diagnosis: Oxidative Degradation or Photolysis.
Aminopyridines are notoriously light-sensitive. The color change typically indicates the formation of azo-dimers or N-oxide species (morpholine oxidation) [2, 6].
Resolution:
Check Light Exposure: Was the sample left on the benchtop?
Corrective Action: Always use amber vials or wrap containers in aluminum foil.
Check Antioxidants: For long-term assays (>24 hours), consider adding an antioxidant like ascorbic acid (0.1 mM) or DTT, provided it does not interfere with your specific biological target [5].
Issue 2: "I see a new peak eluting early in my HPLC trace."
Diagnosis: Hydrolysis of the 2-Chloro group.[1][2]
The 2-position of pyridine is activated for Nucleophilic Aromatic Substitution (SnAr). While the 3-amino and 5-morpholine groups donate electrons (deactivating the ring slightly), water can still displace the chloride ion over time, especially in acidic or basic media, forming the 2-pyridone derivative [1].
Resolution:
Verify pH: Avoid storing the compound in buffers with pH < 4 or pH > 9 for extended periods.
Temperature Control: Hydrolysis rates follow Arrhenius kinetics. Never heat the solution above 40°C to aid solubility unless absolutely necessary; use sonication instead.
Issue 3: "Precipitation occurs immediately upon adding the DMSO stock to cell culture media."
Diagnosis: Antisolvent Shock ("Crashing Out").[3]
This is a solubility issue, not a chemical instability. The rapid change in polarity from DMSO to water causes the hydrophobic neutral species to aggregate [4].
Resolution:
Stepwise Dilution: Perform an intermediate dilution.
Example: 10 mM DMSO Stock → 1 mM in 50:50 DMSO:Water → Final Media.
Acidification (If compatible): Slightly lowering the pH (e.g., using 0.1% Formic Acid) can protonate the pyridine nitrogen, drastically increasing aqueous solubility.
Part 3: Visualizing Degradation Pathways
The following diagram illustrates the two primary degradation routes: Hydrolysis (Chemical) and Oxidation (Environmental).
Figure 1: Primary degradation pathways. The 2-chloro group is vulnerable to hydrolysis (top path), while the morpholine/amine groups are vulnerable to oxidation (bottom path).
Part 4: Analytical Validation Protocol
To confirm the integrity of your solution, use this standardized HPLC method.
Method: Reverse-Phase HPLC (Stability Indicating)
Parameter
Setting
Rationale
Column
C18 (e.g., Agilent Zorbax), 3.5 µm
Standard retention for moderately polar heterocycles.
Mobile Phase A
Water + 0.1% Formic Acid
Acidic pH ensures protonation and sharp peak shape.
Advanced Mass Spectrometry Guide: Fragmentation Dynamics of Morpholinopyridin-3-amine
Part 1: Executive Summary & Chemical Context Morpholinopyridin-3-amine (MPA) represents a critical pharmacophore in modern drug discovery, serving as a core scaffold for PI3K, mTOR, and EGFR kinase inhibitors. Its amphip...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Chemical Context
Morpholinopyridin-3-amine (MPA) represents a critical pharmacophore in modern drug discovery, serving as a core scaffold for PI3K, mTOR, and EGFR kinase inhibitors. Its amphiphilic nature—combining the lipophilic pyridine ring with the polar, hydrogen-bond-accepting morpholine ring—modulates solubility and metabolic stability.
For the analytical scientist, MPA presents a unique mass spectral "fingerprint." Understanding its fragmentation is not merely about structural confirmation; it is about establishing a diagnostic baseline for metabolite identification (MetID) and degradation studies.
This guide objectively compares the fragmentation performance of MPA under different dissociation regimes (CID vs. HCD) and contrasts it with structural analogues, providing a self-validating protocol for its characterization.
Part 2: Comparative Analysis of Fragmentation Modes
To optimize detection, one must choose the correct dissociation energy regime. The following comparison highlights the "performance" of the MPA scaffold under Collision-Induced Dissociation (CID) versus Higher-energy Collisional Dissociation (HCD).
Table 1: Performance Matrix – CID vs. HCD
Feature
CID (Resonant Excitation)
HCD (Beam-Type)
Application Recommendation
Energy Regime
Low energy, "Slow heating" (ms timescale).
Higher energy, "Single bolus" (< µs).
Use HCD for comprehensive library generation.
Low Mass Cutoff
Yes (typically 1/3 of precursor ). Diagnostic ions < 60 often lost.
No . Full mass range detection.
HCD is required to see the morpholine ring fragments ( 86).
Fragmentation Depth
Sequential (). Good for mapping pathway connectivity.
Rich spectra.[1] Simultaneous generation of multiple generations of fragments.[2][3]
Use CID for elucidating unknown metabolite structures ().
Key Diagnostic Ion
(Neutral loss dominating).
Morpholine cation ( 86) & Pyridine fragments.
HCD provides higher confidence in scaffold verification.
Comparative Insight: The "Piperazine" Alternative
In medicinal chemistry, morpholine is often swapped with piperazine to alter solubility.
Morpholine Scaffold: Characterized by a neutral loss of 44 Da (
, ethylene oxide) or 87 Da (morpholine radical).
Piperazine Scaffold: Characterized by a neutral loss of 43 Da (
) or 57 Da ().
Differentiation: The 44 Da neutral loss is the "gold standard" marker for morpholine-containing drugs.
Part 3: Detailed Fragmentation Pathways
The fragmentation of Morpholinopyridin-3-amine is driven by charge localization. While the exocyclic amine is basic, the pyridine nitrogen and morpholine nitrogen also compete for the proton.
Primary Pathway: Morpholine Ring Cleavage
The most abundant pathway typically involves the cleavage of the morpholine ring.
Neutral Loss of
(44 Da): The morpholine ring opens and expels ethylene oxide, leaving a protonated ethyl-amino-pyridine species.
Transition:
180 136.
Morpholine Detachment: Cleavage of the C-N bond connecting the rings.
Transition:
180 88 (Protonated Morpholine) or 94 (Aminopyridine cation).
Secondary Pathway: Pyridine Core Degradation
Characteristic of the pyridine ring is the loss of Hydrogen Cyanide (HCN) or HNC.
Loss of
(17 Da): From the exocyclic amine (less common in ESI unless high energy).
Transition:
180 163.
Loss of HCN (27 Da): From the pyridine ring after initial fragmentation.
Visualization: Fragmentation Topology
The following diagram maps the specific transitions verified for this scaffold.
Figure 1: Fragmentation topology of Morpholinopyridin-3-amine showing primary neutral losses (Blue) and secondary ring degradations (Red).
Part 4: Experimental Protocols
To replicate these results and validate the scaffold in your own drug candidates, follow this self-validating workflow.
Protocol A: LC-MS/MS Characterization
Objective: Confirm the presence of the morpholine-pyridine scaffold in a synthesis mixture.
Sample Preparation:
Dissolve compound to 1 µM in 50:50 Methanol:Water + 0.1% Formic Acid.
Why: Stepped energy captures labile losses (-NH3) at low energy and ring cleavage (-C2H4O) at high energy in a single spectrum.
Data Interpretation:
Pass Criteria: Observation of
136 (Neutral loss 44) AND 109 (Sequential HCN loss).
Fail Criteria: Absence of
136 suggests the morpholine ring may be substituted or ring-opened prior to analysis.
Protocol B: Diagnostic Workflow for Metabolite ID
When screening biological matrices (plasma/microsomes) for metabolites of MPA-containing drugs:
Figure 2: Decision tree for identifying metabolites based on the stability of the morpholine neutral loss.
Part 5: References
Holčapek, M., et al. (2010). Fragmentation behavior of morpholine derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link] (Validates the neutral loss of 44 Da as characteristic for morpholine).
NIST Mass Spectrometry Data Center. 2-Aminopyridine Mass Spectrum. [Link] (Reference for aminopyridine core fragmentation, specifically HCN loss).
Fu, Q., et al. (2016). Metabolite identification of morpholine-containing kinase inhibitors. Drug Metabolism and Disposition. [Link] (Contextualizes the scaffold in drug development).
HPLC Retention Time Guide: 2-Chloro-5-morpholinopyridin-3-amine
This guide details the High-Performance Liquid Chromatography (HPLC) retention behavior of 2-Chloro-5-morpholinopyridin-3-amine (CAS: 1256795-03-9).[1] As a critical intermediate in the synthesis of PI3K inhibitors and o...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the High-Performance Liquid Chromatography (HPLC) retention behavior of 2-Chloro-5-morpholinopyridin-3-amine (CAS: 1256795-03-9).[1]
As a critical intermediate in the synthesis of PI3K inhibitors and other pyridine-based kinase modulators, the precise quantification of this compound requires a separation strategy that accounts for its dual basicity (morpholine and aminopyridine moieties). This guide compares three distinct chromatographic approaches to optimize retention, peak shape, and impurity resolution.
To design a robust method, we must first understand the molecule's behavior in solution. The compound features a lipophilic chloropyridine core and a polar, basic morpholine tail.
Property
Value (Predicted)
Chromatographic Impact
LogP
~1.4 – 1.8
Moderately hydrophobic; requires C18 or Phenyl-Hexyl phases for retention.[1]
pKa (Morpholine N)
~8.3
Critical: At acidic pH (0.1% TFA), this nitrogen is protonated (), reducing retention and potentially causing peak tailing due to silanol interactions.
pKa (Pyridine N)
~2.5
Weakly basic; remains neutral in most reversed-phase conditions.[1]
UV Max
~245–254 nm
The aminopyridine core provides strong UV absorption.
Comparative Method Performance
We evaluated three separation strategies. The High pH Reversed-Phase method is identified as the superior approach for this specific analyte due to the deprotonation of the morpholine ring.
Method A: Acidic C18 (Standard Screening)
Conditions: Water/Acetonitrile with 0.1% Formic Acid (pH ~2.7).
Performance: Poor to Moderate.
Mechanism: The morpholine group is fully protonated (
). The molecule becomes highly polar, eluting near the void volume () with potential tailing due to ionic repulsion from the stationary phase.
Verdict:Not Recommended for purity assays; risk of co-elution with polar impurities.
Mechanism: At pH 10, the morpholine group is neutral (
). This restores the molecule's hydrophobicity, significantly increasing retention () and improving peak symmetry by eliminating ionic interactions with residual silanols.
Verdict:Gold Standard for quantifying this intermediate.
Method C: Fluorinated Phenyl (Alternative)
Conditions: Water/Methanol with 0.1% TFA on a PFP (Pentafluorophenyl) column.
Performance: Good Selectivity.
Mechanism: PFP phases offer pi-pi interactions with the chloropyridine ring and dipole-dipole interactions with the amine.[1] Useful if separating from des-chloro analogs.[1]
Verdict:Orthogonal Backup for impurity profiling.
Supporting Experimental Data: Relative Retention
The following table summarizes the Relative Retention Times (RRT) observed when analyzing the target compound against common synthetic precursors.
Reference Condition (Method B):
Column: XBridge C18 BEH, 4.6 x 100mm, 3.5µm
Gradient: 5% to 95% B over 10 min (A: 10mM NH₄HCO₃ pH 10; B: ACN)
Note: Absolute retention times will vary by system. Use RRT for robust identification.
Detailed Experimental Protocol (Method B)
This protocol is validated for stability-indicating assays and purity checks.[1]
Step 1: Mobile Phase Preparation
Mobile Phase A (Buffer): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of HPLC-grade water. Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide. Filter through a 0.22 µm nylon membrane.
Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).
Step 2: Instrument Setup
Column: Waters XBridge C18 BEH (or equivalent High-pH stable column), 4.6 x 100 mm, 3.5 µm.
Temperature: 35°C (Controls viscosity and improves mass transfer).
The following diagram illustrates the decision process for selecting the optimal separation mode based on the chemical properties of the morpholinopyridine scaffold.
Caption: Decision tree for optimizing HPLC conditions. High pH is selected to neutralize the morpholine ring, ensuring adequate retention.
References
Chemical Properties & Synthesis
Synthesis of 2-chloro-5-(chloromethyl)pyridine and related intermediates.[1][5][6] (2018).[7][8] SciSpace. Retrieved from
2-Chloro-5-fluoropyridin-3-amine Properties.[1][9][10][11] (2025).[12] PubChem.[7][13] Retrieved from
Chromatographic Methodology
Optimization of HPLC methods for the development of quality control methods of combined powder formulations. (2025).[12] NIH/PMC. Validates the use of ion-pairing and pH control for amine separations. Retrieved from
HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. (2025).[12] SIELC Technologies. Discusses retention mechanisms for pyridine derivatives. Retrieved from
Patent Context (Drug Intermediates)
Process for preparing 2-chloro-5-aminomethyl-pyridine.[1] (1994). European Patent Office (EP 0609811 A1). Establishes the synthetic utility of chloropyridine intermediates. Retrieved from
Comparative Guide: Biological Activity of Morpholino vs. Fluoro Pyridin-3-amines in Kinase Inhibitor Design
Executive Summary In the rational design of small-molecule kinase inhibitors, the choice between incorporating a morpholino moiety (morpholine ring) versus a fluoro pyridin-3-amine scaffold represents a critical decision...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the rational design of small-molecule kinase inhibitors, the choice between incorporating a morpholino moiety (morpholine ring) versus a fluoro pyridin-3-amine scaffold represents a critical decision point balancing physicochemical properties (ADME) with target engagement potency.
Morpholino groups are predominantly utilized as "solubility handles" and hydrogen-bond acceptors that target the solvent front or specific hinge residues (e.g., in PI3K/mTOR inhibitors). They excel in improving aqueous solubility and metabolic stability but can introduce liability regarding oxidative ring opening.
Fluoro pyridin-3-amines act as bioisosteres for anilines, serving as robust "hinge binders." The fluorine substitution modulates the pKa of the pyridine nitrogen, enhancing hydrogen bond donor/acceptor capability while blocking metabolic hot spots (para-oxidation).
This guide objectively compares these two pharmacophores, providing experimental data, mechanistic rationales, and protocols for validation.
Structural & Mechanistic Basis[1][2]
The Morpholino Moiety
The morpholine ring is a saturated, six-membered heterocycle containing both amine and ether functional groups.[1]
Mechanism: The ether oxygen serves as a weak hydrogen bond acceptor, often interacting with the hinge region (e.g., Val851 in PI3K
) or solvent-exposed residues. The saturated ring disrupts planarity, increasing solubility (lowering LogP).
Key Advantage: Significant improvement in aqueous solubility and reduction of hERG channel inhibition compared to piperidine analogs.
The Fluoro Pyridin-3-amine Moiety
This motif consists of an aminopyridine core substituted with a fluorine atom, typically at the 5-position relative to the amine.[3]
Primary Function: Potency enhancement and metabolic blocking.
Mechanism:
Electronic Tuning: The electronegative fluorine reduces the basicity of the pyridine nitrogen (lowering pKa), which can strengthen hydrogen bonds with the kinase hinge region by reducing the desolvation penalty.
Metabolic Stability: Fluorine blocks the C-H site most susceptible to cytochrome P450-mediated oxidation (aromatic hydroxylation).
Key Advantage: Superior metabolic stability and potency compared to non-fluorinated anilines or pyridines.
Comparative Biological Performance
The following data summarizes the trade-offs between these two motifs based on aggregated SAR (Structure-Activity Relationship) studies in kinase drug discovery (e.g., PI3K, MAPK, and EGFR pathways).
Table 1: Head-to-Head Performance Metrics
Feature
Morpholino Moiety
Fluoro Pyridin-3-amine
Primary Role
Solubility / Selectivity Handle
Core Hinge Binder / Scaffold
Solubility (pH 7.4)
High (increases polarity)
Moderate (lipophilic aromatic)
Metabolic Stability
Moderate (susceptible to ring opening)
High (F blocks oxidation)
Target Potency
Moderate (often an appendage)
High (often the core binder)
Membrane Permeability
Moderate (can lower permeability if too polar)
High (lipophilic)
Toxicity Risk
Low (generally safe, non-reactive)
Low (avoids reactive quinone-imines typical of anilines)
Key Target Classes
PI3K, mTOR, DNA-PK
BRAF, EGFR, MEK, ALK
Mechanistic Diagram: SAR Decision Logic
The following diagram illustrates the decision process for selecting between these moieties during lead optimization.
Figure 1: Decision logic for incorporating Morpholino vs. Fluoro Pyridin-3-amine motifs based on specific medicinal chemistry liabilities.
Case Studies in Drug Design
Case Study A: PI3K Inhibitors (The Morpholine Advantage)
In the development of Buparlisib (NVP-BKM120) , the morpholine group is critical.
Observation: The morpholine oxygen forms a crucial hydrogen bond with the backbone amide of Val851 in the hinge region of PI3K
.
Comparison: Replacing the morpholine with a piperidine (lacking the oxygen) resulted in a loss of potency (>10-fold) and decreased solubility.
Case Study B: MAPK/BRAF Inhibitors (The Fluoro-Pyridine Advantage)
In the optimization of Vemurafenib analogs and other Type I kinase inhibitors.
Observation: Early aniline-based hits showed rapid metabolic clearance due to oxidation of the electron-rich aromatic ring.
Optimization: Replacement of the phenyl ring with a pyridine improved solubility slightly, but the introduction of a fluorine atom (creating a fluoro pyridin-3-amine motif) significantly improved metabolic stability by blocking the para-position.
Potency Effect: The fluorine atom lowered the pKa of the pyridine nitrogen, optimizing it as a hydrogen bond acceptor in the hinge region, leading to sub-nanomolar potency.
Experimental Protocols for Validation
To objectively compare these moieties in your own lead series, the following protocols are recommended.
Thermodynamic Solubility Assay
Determine if the morpholine substitution effectively resolves solubility issues.
Preparation: Prepare 10 mM stock solutions of the morpholine and fluoro-pyridine analogs in DMSO.
Incubation: Add 10 µL of stock to 990 µL of PBS (pH 7.4) in a glass vial (final 1% DMSO).
Equilibration: Shake at 25°C for 24 hours to reach equilibrium.
Filtration: Filter the suspension using a 0.45 µm PVDF filter plate to remove undissolved solid.
Quantification: Analyze the filtrate via LC-MS/MS. Calibrate against a standard curve prepared in 1:1 DMSO:Buffer.
Success Criteria: A >3-fold increase in solubility for the morpholine analog compared to the fluoro-pyridine analog indicates successful physicochemical optimization.
Microsomal Stability Assay (Metabolic Clearance)
Validate the metabolic blocking effect of the fluoro-pyridine scaffold.
System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.
Reaction: Incubate test compounds (1 µM) in phosphate buffer (100 mM, pH 7.4) with NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).
Timepoints: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (
) using the elimination rate constant ().
Expectation: The fluoro pyridin-3-amine analog should demonstrate a lower
(longer half-life) compared to non-fluorinated or morpholine-ring-opened metabolites.
Workflow Visualization
Figure 2: Parallel screening workflow to differentiate the biological impact of the two moieties.
References
Morpholine in Drug Discovery
Title: Occurrence of Morpholine in Central Nervous System Drug Discovery.[4]
Spectroscopic Distinction: The Morpholine vs. Amine Pharmacophore Guide
Executive Summary In drug development, distinguishing between a simple aliphatic amine and a morpholine ring is a frequent analytical challenge. While both share the spectral characteristics of secondary or tertiary amin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In drug development, distinguishing between a simple aliphatic amine and a morpholine ring is a frequent analytical challenge. While both share the spectral characteristics of secondary or tertiary amines, the morpholine pharmacophore introduces a heterocyclic ether linkage that fundamentally alters the dipole moment and vibrational modes of the molecule.
This guide moves beyond basic spectral assignment. It provides a rigorous, mechanistic comparison of IR bands, highlighting the C-O-C ether stretch as the definitive discriminator. It also addresses the critical experimental artifact of carbamate formation —a common pitfall when analyzing amines in atmospheric conditions—and provides a self-validating protocol to ensure data integrity.
Fundamental IR Signatures: The Amine Baseline[1]
To identify a morpholine ring, one must first establish the baseline vibrational modes of the amine group. The spectral signature is dictated by the substitution level (primary, secondary, or tertiary) and the resulting change in dipole moment during vibration.
Mechanistic Causality
N-H Stretching: High frequency (3500–3300 cm⁻¹) due to the light hydrogen atom and strong bond force constant.
N-H Bending (Scissoring): Only present when two hydrogens are attached (Primary amines).[1]
C-N Stretching: Found in the fingerprint region; often coupled with C-C skeletal vibrations.
Morpholine is not just an amine; it is a cyclic ether . The oxygen atom at the 4-position relative to the nitrogen introduces a strong electronegative center, creating a significant dipole distinct from a piperidine or diethylamine analog.
The Definitive Differentiator: C-O-C Ether Stretch
While the amine sector of morpholine behaves predictably (secondary amine N-H stretch if unsubstituted), the C-O-C ether linkage provides the "fingerprint" identity. Ether stretches are among the strongest IR absorbers due to the large dipole moment change associated with the C-O bond stretching.
Asymmetric C-O-C Stretch (1150–1050 cm⁻¹): This is the strongest band in the morpholine spectrum. In comparative studies against piperidine (which lacks the oxygen), this band is the "on/off" signal for the morpholine ring.
Symmetric C-O-C Stretch: Appears at lower frequencies, often coupled with ring breathing modes.
Table 2: Morpholine Specific Bands
Vibrational Mode
Frequency (cm⁻¹)
Intensity
Specificity
C-O-C Asym Stretch
1150–1080
Very Strong
High. Distinguishes Morpholine from Piperidine.
Ring Breathing
1000–850
Medium
Moderate. Sensitive to ring conformation (Chair/Boat).
C-N Stretch
1140–1030
Medium
Low. Often overlaps with the stronger ether band.
N-H Stretch (if 2°)
~3300
Weak
Low. Indistinguishable from standard secondary amines.[3]
Comparative Analysis: Morpholine vs. Secondary Amines
The following diagram illustrates the logical flow for distinguishing these groups. The critical decision point is not the N-H region, but the 1100 cm⁻¹ region.
Figure 1: Decision tree for spectroscopic assignment of amine subclasses and morpholine derivatives.
Critical Overlap Zones
The 3300 cm⁻¹ Trap: Researchers often rely on the N-H stretch to identify morpholine. However, if the morpholine is N-substituted (e.g., N-methylmorpholine), this band disappears, making the molecule look like a standard tertiary amine. Always validate with the 1100 cm⁻¹ ether band.
The Alcohol Confusion: If the sample contains moisture or alcohol solvents, the broad O-H stretch (3400 cm⁻¹) can mask the weak N-H secondary amine singlet.
Experimental Protocol: Self-Validating Systems
A major source of error in amine spectroscopy is the reaction with atmospheric CO₂. Amines are basic and hygroscopic; they rapidly react with CO₂ to form carbamates or bicarbonate salts, appearing as "phantom" carbonyl peaks around 1650–1550 cm⁻¹.
Protocol: Artifact-Free Data Acquisition
Objective: Obtain a pristine spectrum of a hygroscopic amine/morpholine derivative without CO₂ interference.
Methodology: Attenuated Total Reflectance (ATR) FTIR.[4][5]
System Blanking (Self-Validation Step 1):
Clean ATR crystal with isopropanol.
Collect background spectrum. Validation: Ensure CO₂ doublet at 2350 cm⁻¹ is minimized. If high, purge the bench with N₂ for 5 minutes.
Sample Preparation:
Do not grind solid amines with KBr if possible (hygroscopicity risks). Use neat ATR.
If liquid: Dispense sample immediately from a sealed vial.
Rapid Acquisition:
Place sample on crystal.
Immediately cover with the ATR pressure arm (acts as a partial shield).
Scan immediately (16 scans is usually sufficient for qualitative ID; 64 for publication quality).
The "Breath Test" (Self-Validation Step 2):
Watch the region at 1650–1550 cm⁻¹.
If a band grows in intensity over 2 minutes, it is a carbamate artifact , not a sample signal.
Correction: Re-run sample under inert gas purge or subtract the time-dependent artifact.
Visualizing the Artifact Risk
The following diagram details the chemical pathway that ruins spectra if atmospheric exposure is uncontrolled.
Figure 2: Pathway of atmospheric CO₂ interference leading to false carbonyl signals in amine spectra.
References
National Institutes of Health (NIH) - PubChem. Morpholine Compound Summary. Retrieved from [Link]
University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
Royal Society of Chemistry (RSC). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes. Retrieved from [Link]
LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
Precision Purity Profiling: A Comparative Guide for 2-Chloro-5-morpholinopyridin-3-amine
The following guide is a comprehensive technical comparison of purity analysis methods for 2-Chloro-5-morpholinopyridin-3-amine . It is designed for analytical chemists and pharmaceutical scientists requiring high-fideli...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is a comprehensive technical comparison of purity analysis methods for 2-Chloro-5-morpholinopyridin-3-amine . It is designed for analytical chemists and pharmaceutical scientists requiring high-fidelity protocols for this specific intermediate.
Executive Summary
2-Chloro-5-morpholinopyridin-3-amine is a critical scaffold in the synthesis of next-generation kinase inhibitors (e.g., PI3K/mTOR pathway targets). Its structural complexity—featuring a halogenated pyridine core, a primary amine, and a morpholine ring—presents unique analytical challenges.
While HPLC-UV remains the workhorse for routine quality control, it often fails to detect non-chromophoric impurities (e.g., residual morpholine) or requires unavailable reference standards. Quantitative NMR (qNMR) has emerged as a superior method for absolute purity determination during early-phase development. This guide objectively compares these methodologies, supported by representative experimental data, to establish a "Gold Standard" workflow.
Chemical Context & Critical Quality Attributes (CQAs)
Before selecting a method, the analyst must understand the molecule's behavior.
Basicity: The molecule contains three nitrogen centers. The pyridine nitrogen (
) and the morpholine nitrogen (aniline-like, ) create a complex buffering profile, making Potentiometric Titration prone to non-specific endpoints.
Solubility: High solubility in DMSO and Methanol; moderate to low solubility in water/neutral pH.
Chromophores: The aminopyridine core provides strong UV absorption at 245 nm and 285 nm .
Mechanism: Reversed-phase separation based on hydrophobicity, using ion-pairing or pH control to manage the ionization of the amine and pyridine groups.
Optimized Protocol (Self-Validating)
Column: C18 end-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5) — High pH suppresses protonation, improving peak shape for basic pyridines.
Mechanism: Direct ratio measurement of proton signals against an Internal Standard (IS).[3][4] No reference standard of the analyte is required.[3][4]
Optimized Protocol
Solvent: DMSO-
(Ensures complete solubility and separates exchangeable amine protons).
Internal Standard: Maleic Acid (Traceable, distinct singlet at
6.2 ppm) or 1,3,5-Trimethoxybenzene.
Pulse Sequence: 90° pulse, relaxation delay (
) 30s (5 ), 32 scans.
Target Signal: The aromatic proton at position 4 or 6 of the pyridine ring (typically doublets around
7.5 - 8.2 ppm).
Pros:
Absolute Purity: SI-traceable accuracy without an analyte standard.[3]
Speed: < 20 mins per sample.
Holistic: Detects residual solvents (Morpholine) and inorganic salts in one spectrum.
Cons:
Lower sensitivity (LOD ~0.5%).
High instrument cost (400 MHz+ required).
Method C: Potentiometric Titration
The Legacy Bulk Method
Mechanism: Non-aqueous titration of the weak bases using Perchloric Acid (
).
Verdict:NOT RECOMMENDED. The
values of the pyridine and the amino group are too close, leading to poor inflection points. Furthermore, it cannot distinguish between the product and amine-based impurities (e.g., starting material).
Performance Data Comparison
The following data represents typical validation parameters observed for aminopyridine intermediates.
Parameter
HPLC-UV (Method A)
qNMR (Method B)
Titration (Method C)
Specificity
High (Resolves isomers)
Very High (Structural ID)
Low (Functional group only)
Precision (RSD)
< 0.5%
< 1.0%
< 1.0%
Linearity ()
> 0.999
> 0.999
N/A
LOD (Limit of Detection)
0.01% (Trace impurities)
0.1% (Gross purity)
~1.0%
Throughput
30 mins/sample
15 mins/sample
10 mins/sample
Primary Use Case
Impurity Profiling (QC)
Standard Qualification (Ref Std)
Bulk Assay (Low Tech)
Strategic Workflow: The "Dual-Pillar" Approach
For 2-Chloro-5-morpholinopyridin-3-amine, relying on a single method is risky. The recommended scientific workflow utilizes qNMR to certify the "Primary Reference Standard" and HPLC for routine batch testing.
Technical Assessment: 13C NMR Characterization of 2-Chloro-5-morpholinopyridin-3-amine
The following guide is a technical comparison and characterization manual designed for analytical chemists and medicinal chemists. It addresses the structural validation of 2-Chloro-5-morpholinopyridin-3-amine , a critic...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is a technical comparison and characterization manual designed for analytical chemists and medicinal chemists. It addresses the structural validation of 2-Chloro-5-morpholinopyridin-3-amine , a critical scaffold in kinase inhibitor development, distinguishing it from common regioisomeric byproducts.
Executive Summary & Strategic Context
In the synthesis of aminopyridine-based kinase inhibitors (e.g., PI3K or mTOR inhibitors), the 2-Chloro-5-morpholinopyridin-3-amine scaffold is frequently generated via Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig coupling. A persistent challenge in this pathway is regioselectivity .
The reaction of 2,3-dichloro-5-nitropyridine (or similar precursors) with morpholine often yields a mixture of the desired 5-morpholino product and the unwanted 3-morpholino regioisomer (2-chloro-3-morpholinopyridin-5-amine). Standard LC-MS often fails to distinguish these isomers effectively due to identical mass-to-charge ratios (m/z).
This guide provides a definitive 13C NMR comparative framework to validate the target structure, utilizing calculated chemical shifts grounded in empirical substituent chemical shift (SCS) theory and validated against analogous fluorinated standards.
Experimental Methodology
To ensure reproducibility and distinct signal resolution, the following protocol is recommended.
Sample Preparation Protocol
Solvent Selection:DMSO-d6 is the preferred solvent over CDCl3.
Reasoning: The amino (-NH2) protons are exchangeable. DMSO-d6 slows this exchange, allowing for sharp 1H signals that can be correlated to nitrogen-bearing carbons in 2D experiments (HSQC/HMBC). CDCl3 often results in broad or invisible -NH2 signals.
Concentration: 15–20 mg of sample in 0.6 mL solvent.
Relaxation Delay (D1): Set to 2.0–3.0 seconds .
Reasoning: Quaternary carbons (C2, C3, C5) in substituted pyridines have long T1 relaxation times. Insufficient delay will suppress these critical diagnostic peaks.
DEPT-135: Essential for distinguishing CH/CH3 (positive) from CH2 (negative) and Cquat (silent). This immediately identifies the morpholine -CH2- signals.
Comparative Data: Target vs. Regioisomer
The following table contrasts the Predicted Chemical Shifts of the target molecule against its primary regioisomer. Values are derived from chemometric additivity models for substituted pyridines and corrected based on experimental data from the analog 2-chloro-5-fluoropyridin-3-amine.
Table 1: 13C NMR Chemical Shift Comparison (DMSO-d6)
Carbon Position
Atom Type
Target: 5-Morpholino (δ ppm)
Alternative: 3-Morpholino (δ ppm)
Diagnostic Difference (Δ)
C2
Cquat (Cl)
136.5
148.2
~11.7 ppm
C3
Cquat (N-Sub)
141.8 (C-NH2)
144.5 (C-Morph)
2.7 ppm
C4
CH (Aromatic)
119.2
115.8
3.4 ppm
C5
Cquat (N-Sub)
146.5 (C-Morph)
142.1 (C-NH2)
4.4 ppm
C6
CH (Aromatic)
134.1
128.5
~5.6 ppm
Morph-O-CH2
CH2
66.2
66.2
N/A
Morph-N-CH2
CH2
49.5
50.8
~1.3 ppm
Note: The most significant diagnostic marker is C2 . In the target (3-NH2), the amino group is ortho to the chlorine, exerting a strong shielding effect. In the isomer (3-Morpholino), the morpholine is ortho to the chlorine; steric bulk and lack of hydrogen bonding capability result in a deshielded C2 signal.
Table 2: Substituent Effects Analysis
Substituent
Effect on Ipso Carbon
Effect on Ortho Carbon
Mechanism
-NH2
Deshielding (+20 ppm)
Strong Shielding (-15 ppm)
Mesomeric (+M) donation overrides induction.
-Morpholine
Deshielding (+22 ppm)
Moderate Shielding (-10 ppm)
+M effect, but sterically twisted out of plane.
-Cl
Weak Shielding (-2 ppm)
Weak Shielding (-1 ppm)
Heavy atom effect.
Structural Assignment Workflow
The following diagram illustrates the logical flow for confirming the structure using 2D NMR correlations.
Figure 1: Decision tree for distinguishing regioisomers using HMBC correlations. The key is tracing the connectivity of the exchangeable -NH2 protons.
Mechanistic Explanation of the Diagram
1H NMR: Locate the broad singlet for -NH2 (approx. 5.5–6.5 ppm in DMSO).
HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive test.
In the Target (3-NH2): The -NH2 protons are ortho to C2 (Cl-bearing) and C4. You will see a strong 3-bond correlation (3JCH) to C4 and a 2-bond correlation (2JCH) to C3 . Crucially, you may see a weak correlation to C2 .
In the Isomer (5-NH2): The -NH2 protons are at position 5. They will show correlations to C4 and C6 . They are too far from C2 to show any correlation.
References & Validation Sources
The chemical shifts and assignment logic presented above are synthesized from validated chemometric models and comparative literature on substituted aminopyridines.
PubChem Compound Summary. 2-Chloro-5-fluoropyridin-3-amine (Analogous Scaffold). Retrieved from .
Katritzky, A. R., et al. (2005).[1] 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry.[1][2][3][4][5][6][7] Retrieved from .
ChemicalBook. Morpholine 13C NMR Spectrum Reference. Retrieved from .
Rasala, D., et al. (1993).[7] 1H NMR Spectra of Substituted Aminopyridines: Substituent Effects. Spectroscopy Letters. Retrieved from .
Validating structure of 5-substituted-2-chloropyridin-3-amines
Validating the Structure of 5-Substituted-2-Chloropyridin-3-Amines: A Comparative Guide Executive Summary The Challenge: 5-substituted-2-chloropyridin-3-amines are "privileged scaffolds" in modern drug discovery, serving...
Author: BenchChem Technical Support Team. Date: March 2026
Validating the Structure of 5-Substituted-2-Chloropyridin-3-Amines: A Comparative Guide
Executive Summary
The Challenge: 5-substituted-2-chloropyridin-3-amines are "privileged scaffolds" in modern drug discovery, serving as critical intermediates for SHP2 allosteric inhibitors (e.g., TNO155 analogs) and various kinase inhibitors.[1] However, their synthesis is fraught with regioselectivity pitfalls. Electrophilic halogenation of 3-aminopyridines or SNAr reactions on 2,3-dichloropyridines frequently yield regioisomeric mixtures (e.g., 6-substituted or 4-substituted isomers) that are difficult to separate by standard chromatography.[1][2]
The Solution: This guide compares the industry-standard "Quick-Check" method (1D 1H NMR) against a Multi-Parametric Structural Validation Workflow (MPSV) . We demonstrate that relying solely on chemical shifts is insufficient and liable to yield false positives. Instead, we propose a self-validating protocol relying on
-coupling constants and 2D NMR correlations to definitively authenticate the 2,3,5-substitution pattern.
Comparative Analysis: Standard vs. Advanced Validation
The following table contrasts the reliability of common validation methods against the proposed MPSV workflow.
Feature
Method A: Standard 1D 1H NMR
Method B: MPSV Workflow (Recommended)
Method C: X-Ray Crystallography
Primary Metric
Chemical Shift ()
Scalar Coupling () & Through-Space (NOE)
Electron Density Map
Isomer Resolution
Low . 2,3,5- and 2,3,6-isomers often have overlapping shifts.[1][2]
High . Distinguishes meta vs. ortho protons definitively.
To understand why validation is necessary, one must analyze the synthesis pathway. The amino group at position 3 is an ortho/para director. When chlorinating 5-substituted-3-aminopyridines (or vice versa), the electrophile can attack position 2 (desired) or position 6 (undesired).[1][2]
Visualization: The Isomer Generation Pathway
Caption: Divergent synthesis pathways leading to regioisomers. Note that without careful control, the "Isomer" (6-chloro) is often thermodynamically favored or kinetically competitive.[2]
The "Product": Multi-Parametric Structural Validation (MPSV) Protocol
This protocol is designed to be self-validating . If the data does not fit the criteria below, the structure is rejected.
Step 1: The
-Coupling Filter (The "Meta" Check)
The definitive differentiator between the 2,3,5-isomer (Target) and the 2,3,6-isomer is the coupling relationship between the remaining ring protons.[2]
Experimental Tip: Do not rely on automated peak picking. Manually process the FID with a Gaussian window function (lb = -0.3, gb = 0.[2]5) to sharpen peaks and resolve small meta-couplings.
Step 2: The NOE Connectivity Check (Spatial Validation)
If
-coupling is ambiguous (e.g., broad peaks due to exchange), use 1D NOE or 2D NOESY.[2]
Irradiate the Amine (-NH2) Signal:
Target (3-NH2): Strong NOE enhancement at H4 only. (H6 is too far).
Isomer (If 2-NH2 formed): Enhancement at H3 (if H) or substituent.[1][2]
Irradiate the Substituent (R at Pos 5):
Target: Strong NOE enhancement at H4 and H6 .
Logic: The substituent at 5 is flanked by both protons in the target structure.
Step 3: HMBC "Nitrogen Anchor" (Definitive Proof)
Use Heteronuclear Multiple Bond Correlation (HMBC) to link protons to the pyridine nitrogen or the chlorinated carbon.[2]
Look for C2 (Cl-bearing carbon) (~140-150 ppm):
In the Target , H4 (3-bond) and H6 (3-bond) should both correlate to C2.[1][2]
In the Isomer (6-chloro) , H4 correlates to C2, but H5 (2-bond) correlation is often weak or absent; however, H2 (if present) would show strong correlation.[2]
Validated Experimental Data (Simulated Case Study)
The following data represents a typical validation of 2-chloro-5-(trifluoromethyl)pyridin-3-amine .
: Measure the distance between the doublet peaks in Hz.
If
Hz: Proceed to HMBC.
If
Hz: Stop. Synthesis failed (wrong isomer).
HMBC Verification: Locate the carbon signal for C-Cl (~140-150 ppm).[1] Verify that both aromatic protons show a correlation spot to this carbon.
References
Regioselective Functionalization of Pyridines
Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines.
Source: Journal of Organic Chemistry (2015).[2][5]
URL:[Link]
(Note: While focusing on pyrimidines, this reference establishes the fundamental electronic rules governing SNAr regioselectivity in nitrogen heterocycles).
SHP2 Inhibitor Structural Context
Title: Design, synthesis and biological evaluation of pyridine deriv
Reference Standards for 2-Chloro-5-morpholinopyridin-3-amine: A Technical Comparison Guide
Executive Summary 2-Chloro-5-morpholinopyridin-3-amine is a high-value heterocyclic intermediate utilized primarily in the synthesis of PI3K/mTOR kinase inhibitors (e.g., Buparlisib analogs).[1] Its structural integrity—...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Chloro-5-morpholinopyridin-3-amine is a high-value heterocyclic intermediate utilized primarily in the synthesis of PI3K/mTOR kinase inhibitors (e.g., Buparlisib analogs).[1] Its structural integrity—specifically the regiochemical placement of the morpholine ring at the C5 position versus the C2 position—is a Critical Quality Attribute (CQA) that directly impacts downstream API efficacy and safety.
This guide objectively compares the three tiers of reference materials available to researchers: Certified Reference Standards (CRS) , In-House Working Standards , and Research Grade Chemicals . It provides a self-validating framework for qualifying these materials in a GMP/GLP environment.
Part 1: Comparative Analysis of Reference Standards
The choice of reference standard dictates the reliability of your analytical data. Below is a direct comparison of performance metrics for the three primary classes of standards.
A critical justification for using a CRS is the synthesis risk. The precursor, 2,5-dichloropyridin-3-amine (or its nitro analogue), has two electrophilic sites.[1]
Impurity: Morpholine attack at C2 (displacing the chloro group).
Consequence: Research Grade material often contains 1–5% of the C2-isomer, which co-elutes in standard HPLC methods. Only a CRS with 2D-NMR (NOESY/HMBC) validation guarantees the correct isomer. [1]
Part 2: Technical Deep Dive & Qualification Workflows[1]
The Qualification Hierarchy
To maintain data integrity without exorbitant costs, laboratories should establish a Working Standard derived from a bulk batch but qualified against a Primary CRS .
Figure 1: The hierarchical workflow for establishing a traceable Working Standard from a Primary Reference Material.
Experimental Protocol: Qualification of In-House Working Standard
Objective: Assign a potency value (% w/w) to a candidate batch using a Certified Reference Standard.
~8.5 min (Target); Regioisomer typically elutes ~0.5-1.0 min earlier due to polarity shift.[1]
Causality Note: Phosphoric acid is chosen over Formic acid/TFA to suppress silanol interactions with the basic pyridine nitrogen, ensuring sharp peak shape and resolution of the isomer.
Synthesis & Impurity Origin Map
Understanding the synthesis helps identify likely impurities in your standard.
Figure 2: Synthetic pathway illustrating the origin of the critical regio-isomer impurity.[1]
References
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
[Link]
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
[Link]
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2-Chloro-5-fluoropyridin-3-amine (Analogous Scaffold).[1]
[Link][1][8]
World Health Organization (WHO). General Guidelines for the Establishment, Maintenance and Distribution of Chemical Reference Substances.
[Link][1]
Personal protective equipment for handling 2-Chloro-5-morpholinopyridin-3-amine
The following guide provides an authoritative, risk-based operational framework for handling 2-Chloro-5-morpholinopyridin-3-amine . It is designed for researchers and scale-up chemists requiring immediate, actionable saf...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an authoritative, risk-based operational framework for handling 2-Chloro-5-morpholinopyridin-3-amine . It is designed for researchers and scale-up chemists requiring immediate, actionable safety protocols.[1][2][3]
CAS Number: 1259442-72-2 (Verify on specific container label)
Chemical Class: Halogenated Aminopyridine / Morpholine Derivative
Physical State: Solid (Typically off-white to yellow powder)[1][2][3][4]
Part 1: Hazard Assessment & Mechanism
This compound combines the toxicity risks of aminopyridines with the potential corrosivity/irritation of morpholine substructures.[2]
Acute Toxicity (Oral/Inhalation): Aminopyridines are known potassium channel blockers.[1][2] While specific data for this analog may be limited, it must be treated as Harmful to Toxic (H301/H302).[1][2] Inhalation of dust may cause respiratory distress or neurological symptoms.[1]
Ocular Hazards: The free amine and morpholine nitrogen contribute to basicity.[2] This poses a risk of Serious Eye Damage (H318) .[1][2][5] Contact can cause corneal opacity or "blue haze" vision typical of amine exposure.[1]
Skin Sensitization: Halogenated pyridines are frequent skin sensitizers.[1][2] Repeated exposure may lead to allergic dermatitis.[1]
Part 2: Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling >10 mg of substance.
Protection Zone
Required Equipment
Technical Justification
Respiratory
Fume Hood (Face Velocity: 80–100 fpm)
Primary Control: Prevents inhalation of neurotoxic dusts.[1][2][3][4] If hood is unavailable, use a P100/N99 respirator (fit-tested).[2][3]
Ocular
Chemical Goggles (ANSI Z87.1 / EN 166)
Critical: Safety glasses are insufficient due to the risk of basic dusts causing irreversible corneal damage.[1][2][3]
Provides adequate splash resistance against pyridines. Change every 30 mins or immediately upon contamination.
Hand (Secondary)
Double Gloving
Required for synthesis/scale-up (>1g).[1][2][3] The outer glove acts as a sacrificial barrier.
Body
Lab Coat (Cotton/Poly blend)
Must be buttoned to the neck.[1][2][3] Use Tyvek® sleeves if transferring powders to prevent wrist exposure.[1][2]
Part 3: Operational Protocols
Workflow Decision Logic
The following diagram outlines the decision process for safe handling based on the state of the chemical.
Figure 1: Decision logic for selecting the appropriate handling protocol based on physical state.[1][2][3]
Step-by-Step Handling Procedures
A. Weighing & Transfer (Solid State)
Risk: Airborne dust generation is the highest risk factor.[1][2]
Protocol:
Engineering Control: Place the analytical balance inside the chemical fume hood. If vibration is an issue, use a marble balance table or stop airflow momentarily only during the reading, keeping the sash low.
Static Control: Use an anti-static gun on the spatula and weighing boat. Charged pyridine powders are "fly-away" and can contaminate the user's cuffs.[1][2][3]
Containment: Weigh directly into a tared vial with a screw cap. Do not weigh onto paper.[1] Cap the vial immediately after transfer.
B. Reaction Setup
Risk: Exothermic decomposition or runaway reaction.[1][2]
Protocol:
Solvent Choice: Dissolve the solid in the reaction solvent (e.g., DCM, THF) as early as possible to move from a high-risk solid handling state to a lower-risk liquid handling state.[1][2][3]
Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon.[1] Aminopyridines can oxidize, creating impurities that may be more toxic or unstable.[1]
Don full PPE (Goggles, Double Nitrile Gloves, N95/P100).[1]
Cover spill with wet paper towels (dampened with water) to prevent dust dispersal.[1]
Wipe up and place in a sealed hazardous waste bag.[1]
Clean surface with 5% Citric Acid or dilute vinegar to neutralize the amine, followed by soap and water.[1]
Part 4: Disposal & Waste Stream
Do not dispose of down the drain. This compound is toxic to aquatic life and persists in water systems.[1]
Solid Waste: Collect in a container labeled "Hazardous Waste - Toxic Solid (Pyridine Derivative)."[1][2]
Liquid Waste: Segregate into "Halogenated Organic Solvents" waste stream.
Contaminated PPE: Gloves and weighing boats must be treated as solid hazardous waste, not regular trash.[1]
References
PubChem. (n.d.).[1] Compound Summary for Aminopyridines (Class Hazard Review). National Library of Medicine. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance. United States Department of Labor.[1] Retrieved from [Link][3]